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[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Documentation Hub

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  • Product: [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol
  • CAS: 875001-59-5

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Thermodynamic Analysis of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

The following in-depth technical guide provides a comprehensive framework for the solubility profiling of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol . [1] Executive Summary & Compound Identity [5-(2-Amino-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide provides a comprehensive framework for the solubility profiling of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol .

[1]

Executive Summary & Compound Identity

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol is a functionalized heterobiaryl system characterized by a furan core bridging a substituted aniline and a hydroxymethyl group.[1] Its structural complexity—featuring both hydrogen bond donors (primary amine, hydroxyl) and an aromatic hydrophobic scaffold—dictates a unique solubility profile critical for purification, formulation, and bioavailability assessment in drug development.[1]

This guide details the physicochemical basis of its solubility, provides a validated experimental protocol for data generation, and outlines the thermodynamic models required to interpret solvation behavior.[1]

Structural Analysis & Physicochemical Properties

The solubility behavior is governed by the interplay between the polar "head" groups and the lipophilic "body."[1]

FeatureChemical MoietySolvation Impact
H-Bond Donors Primary Amine (-NH₂), Hydroxyl (-OH)High affinity for polar protic solvents (MeOH, EtOH, Water).[1]
H-Bond Acceptors Furan Oxygen, Amine Nitrogen, Hydroxyl OxygenFacilitates dissolution in polar aprotic solvents (DMSO, DMF).[1]
Hydrophobic Core Phenyl Ring (Methyl-substituted), Furan RingLimits water solubility; drives solubility in moderately polar organics (Ethyl Acetate).[1]
Ionizable Group Aniline Nitrogen (

)
pH-Dependent Solubility: Solubility increases significantly in acidic media (

).[1]

Predicted Solubility Profile

Based on Group Contribution Methods and structural analogs (e.g., aminophenyl-furan derivatives), the expected solubility hierarchy at 298.15 K is:

DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Water > Hexane [1]

  • High Solubility: DMSO, DMF. The strong dipole-dipole interactions and H-bond accepting nature of these solvents disrupt the crystal lattice effectively.[1]

  • Moderate Solubility: Alcohols (MeOH, EtOH). Good solvation via H-bonding, though the hydrophobic methyl-phenyl tail reduces solubility compared to smaller alcohols.[1]

  • Low Solubility: Water. The hydrophobic aromatic surface area dominates.[1] However, solubility is tunable via pH adjustment (acidification protonates the amine, forming a soluble salt).[1]

Experimental Protocol: Solubility Determination

To establish an authoritative solubility profile, the Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard.[1]

Materials & Reagents[1]
  • Analyte: [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (Purity > 98%).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water, THF).[1]

  • Instrumentation: HPLC (C18 column), Thermostatic Shaker Bath (

    
     K precision).
    
Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add excess solid compound to 10 mL of the target solvent in a glass vial.[1]

  • Place vials in a thermostatic shaker.

  • Agitate at 150 rpm for 72 hours to ensure thermodynamic equilibrium.

Step 2: Phase Separation

  • Allow the suspension to settle for 2 hours at the target temperature.

  • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the target temperature to prevent precipitation).[1]

Step 3: Quantification

  • Dilute the filtrate with the mobile phase (to fit within the calibration curve).[1]

  • Inject into HPLC.

    • Detector: UV-Vis (approx. 254–280 nm; determine

      
       via scan).[1]
      
    • Mobile Phase: Acetonitrile/Water (gradient or isocratic depending on retention).[1]

Workflow Visualization

The following diagram illustrates the critical path for solubility determination, emphasizing temperature control to avoid experimental error.

SolubilityWorkflow Start Excess Solid + Solvent Equilibrate Equilibration (72h, Const. Temp) Start->Equilibrate  Agitation Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter  Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis Dilute->Analyze

Caption: Workflow for the isothermal saturation method. Critical control points include temperature maintenance during filtration.

Thermodynamic Modelling & Data Analysis

Once raw solubility data (mole fraction,


) is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be modeled to extract thermodynamic parameters.[1]
Modified Apelblat Equation

The modified Apelblat model is the standard for correlating solubility (


) with temperature (

) for this class of compounds:

[1]
  • A, B, C: Empirical parameters derived via multivariate regression.

  • Utility: Provides high accuracy for interpolation and process design (e.g., cooling crystallization curves).[1]

van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:


[1]
  • Plot:

    
     vs. 
    
    
    
    .[1]
  • Slope:

    
     (Enthalpy of solution).[1]
    
  • Intercept:

    
     (Entropy of solution).[1]
    

Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution (solubility increases with temperature).[1] This is expected for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol in most organic solvents.[1]
    
  • Positive

    
    :  Disorder increases upon dissolution (crystal lattice breakdown).[1]
    

Application: Purification Strategy

Based on the differential solubility profile, the following purification strategies are recommended for the synthesis of this intermediate.

Recrystallization (Cooling)[1]
  • Solvent System: Ethanol or Ethanol/Water mixtures.[1]

  • Rationale: The compound likely exhibits a steep solubility curve in ethanol (high solubility at boiling, moderate/low at room temp).[1]

  • Protocol: Dissolve at reflux in Ethanol; slowly cool to 4°C. The methyl and amine groups facilitate crystal packing, yielding high-purity solids.[1]

pH-Swing Precipitation[1]
  • Solvent System: Water/Acid

    
     Base.[1]
    
  • Protocol:

    • Dissolve crude solid in dilute HCl (Protonates amine

      
       soluble salt).[1]
      
    • Filter insoluble impurities.[1]

    • Neutralize filtrate with NaOH or

      
       to pH 7–8.[1]
      
    • The free base precipitates out.[1]

Dissolution Mechanism Diagram

The following diagram details the molecular interactions driving solubility in protic vs. aprotic solvents.

DissolutionMechanism Compound [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (Solid Lattice) Protic Protic Solvents (MeOH, EtOH) Compound->Protic Aprotic Polar Aprotic (DMSO) Compound->Aprotic NonPolar Non-Polar (Hexane) Compound->NonPolar HBond H-Bonding (Solute-Solvent) Protic->HBond -OH / -NH2 Dipole Dipole-Dipole Interactions Aprotic->Dipole Furan O / Amine N VdW Weak Van der Waals NonPolar->VdW Soluble High Solubility HBond->Soluble Dipole->Soluble Insoluble Low Solubility VdW->Insoluble

Caption: Mechanistic pathways of dissolution.[1] H-bonding and Dipole interactions are the primary drivers for solubility.[1]

References

  • Santa Cruz Biotechnology. [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Product Information. Retrieved from

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [1]

  • Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. (Cited as a standard protocol reference for furan-derivative solubility methodology).[1]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).

Sources

Exploratory

Pharmacophore Properties of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Executive Summary: The Molecular Scaffold [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol rep...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary: The Molecular Scaffold

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple receptor subtypes with high affinity due to its balanced distribution of steric and electronic features.

This guide deconstructs the molecule into its constituent pharmacophoric elements, analyzing how its specific topology—a biaryl system linked by a furan core with polar flanking groups—facilitates interactions with biological targets, particularly kinase hinge regions and enzymatic hydrophobic pockets.

Physicochemical Profile (Calculated)
PropertyValue (Est.)Significance
Molecular Weight 203.24 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~2.1 - 2.5Optimal lipophilicity for membrane permeability.
TPSA ~69 ŲHigh oral bioavailability potential (Veber's Rules).
H-Bond Donors 3 (NH₂, OH)Critical for specific residue anchoring.
H-Bond Acceptors 3 (N, O-furan, O-alc)Facilitates water-bridging or direct backbone interaction.
Rotatable Bonds 2Low entropic penalty upon binding.

Pharmacophore Mapping & Structural Logic

The molecule functions as a linear pharmacophore with three distinct interaction zones. This structure allows it to act as a "molecular caliper," measuring the distance between a hydrophobic pocket and a polar solvent front.

Zone A: The Hydrophobic/Steric Anchor (4-Methyl-Phenyl)
  • Structural Element: 4-Methyl-substituted phenyl ring.[1][2]

  • Pharmacophore Feature: Hydrophobic (Hyd) + Aromatic (Ar).

  • Mechanism: The 4-methyl group provides a specific steric bulk that can occupy small hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases). The phenyl ring engages in

    
     T-shaped or parallel stacking interactions with aromatic residues like Phenylalanine or Tyrosine.
    
Zone B: The Electronic Hinge (2-Amino Group + Furan)
  • Structural Element: Aniline nitrogen and the furan oxygen.

  • Pharmacophore Feature: H-Bond Donor (D) / Acceptor (A).

  • Mechanism:

    • The 2-amino group is a classic kinase hinge binder. It acts as a hydrogen bond donor to the backbone carbonyl of the target protein.

    • The furan ring serves as a planar, aromatic spacer. Unlike a phenyl ring, the furan oxygen provides a weak hydrogen bond acceptor site and influences the electronic density of the system, often improving solubility compared to bis-phenyl analogs.

Zone C: The Polar Warhead (Hydroxymethyl)
  • Structural Element: -CH₂OH attached to the furan.[3]

  • Pharmacophore Feature: H-Bond Donor/Acceptor (D/A).

  • Mechanism: This group often points toward the solvent front or interacts with specific polar residues (e.g., Aspartate or Lysine) at the rim of the active site. It increases solubility and provides a handle for further synthetic modification (e.g., phosphorylation mimics or prodrug strategies).

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the spatial arrangement of the pharmacophore features and their predicted interactions within a theoretical binding pocket.

PharmacophoreMap Methyl 4-Methyl Group (Hydrophobic) Phenyl Phenyl Ring (Aromatic/Lipophilic) Methyl->Phenyl Target_Hyd Hydrophobic Pocket (Val/Leu/Ile) Methyl->Target_Hyd Van der Waals Amino 2-Amino Group (H-Bond Donor) Phenyl->Amino Furan Furan Core (Scaffold/Spacer) Phenyl->Furan Biaryl Linkage Target_Pi Aromatic Residue (Phe/Tyr) Phenyl->Target_Pi Pi-Pi Stacking Target_BB Backbone Carbonyl (Hinge Region) Amino->Target_BB H-Bond (Donor) Methanol Methanol Group (Polar Anchor) Furan->Methanol Target_Sol Solvent Front / Polar Residue Methanol->Target_Sol H-Bond (D/A)

Caption: Spatial decomposition of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol interactions.

Experimental Validation Protocols

To confirm the pharmacophore hypothesis, the following self-validating experimental workflows are recommended. These protocols prioritize causality and reproducibility.

Protocol A: In Silico Molecular Docking (Validation of Binding Mode)

Objective: Predict the binding pose and energy within a target active site (e.g., generic kinase domain or PDE4).

  • Ligand Preparation:

    • Generate 3D conformers of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol.

    • Assign Gasteiger charges. Crucial: Ensure the amino group is protonated/deprotonated correctly based on physiological pH (7.4).

  • Receptor Grid Generation:

    • Select target crystal structure (e.g., PDB: 1M17 for EGFR or similar kinase).

    • Define a 20x20x20 Å grid box centered on the co-crystallized ligand.

  • Docking (AutoDock Vina/Glide):

    • Run docking with exhaustiveness = 8.

    • Success Metric: A binding affinity score < -7.0 kcal/mol indicates a viable lead.

    • Visual Check: Confirm the "Amino" group aligns with the hinge region backbone residues.

Protocol B: Surface Plasmon Resonance (SPR) (Validation of Affinity)

Objective: Measure


 and binding kinetics (

,

).
  • Sensor Chip Preparation:

    • Immobilize the target protein (e.g., purified kinase domain) on a CM5 chip using amine coupling.

    • Control: Use a reference flow cell with BSA or deactivated surface to subtract non-specific binding.

  • Analyte Injection:

    • Prepare a concentration series of the compound (0.1 µM to 100 µM) in running buffer (HBS-EP+).

    • Solubility Check: Ensure DMSO concentration is < 1% to prevent bulk refractive index errors.

  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model.

    • Validation: A "square wave" sensorgram indicates fast on/off rates, typical for low-MW fragments.

Mechanistic Implications & Toxicity Considerations[2][4][5][6]

Metabolic Liability (Furan Ring)

While the furan ring is a potent pharmacophore, researchers must be aware of its metabolic pathway.[4]

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dialdehyde.

  • Mitigation: In drug development, this scaffold often serves as a "probe" or "hit." Optimization strategies typically involve replacing the furan with a thiophene or oxazole ring to improve metabolic stability while retaining geometry.

Biological Pathway Integration

The following diagram outlines the logical flow from chemical structure to biological readout.

Pathway Compound [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Target Target Protein (Kinase/PDE4) Compound->Target Binding (Kd) Metabolism CYP450 Oxidation (Reactive Metabolite Risk) Compound->Metabolism High Conc. / Long Duration Complex Ligand-Protein Complex Target->Complex Conformational Change Readout Biological Response (Inhibition/Signal Modulation) Complex->Readout Downstream Signaling

Caption: Biological activity pathway and potential metabolic diversion.

References

  • National Institutes of Health (NIH). Synthesis and Structure-Activity Relationship of 5-phenyl-2-furan derivatives. PubMed Central. Available at: [Link]

  • MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules.[2][3][5][4][6][7][8][9][10] Available at: [Link]

Sources

Foundational

Safety data sheet (SDS) and hazards for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Document Control: Version: 1.0 (Research Use Only) Classification: Hazardous Research Chemical / Pharmacophore Intermediate[1] Executive Summary & Compound Architecture This guide addresses the safety, handling, and haza...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0 (Research Use Only)

  • Classification: Hazardous Research Chemical / Pharmacophore Intermediate[1]

Executive Summary & Compound Architecture

This guide addresses the safety, handling, and hazard profile of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol .[1] This compound is a bifunctional heterocyclic intermediate, typically utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] Its structure combines an electron-rich furan ring, a primary alcohol , and a substituted aniline (2-amino-4-methyl-phenyl).[1]

Critical Warning: As a specialized research chemical, comprehensive toxicological data (LD50, LC50) may not be established in public regulatory databases.[1] Therefore, this guide applies Structure-Activity Relationship (SAR) principles to predict hazards based on its functional moieties (Aniline + Furan).[1] Treat this substance as a potential carcinogen, mutagen, and skin sensitizer. [1]

Chemical Identity & Physicochemical Properties[1]
PropertyValue / Description
Chemical Name [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Physical State Solid (typically off-white to yellow/brown powder depending on oxidation)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1]
Key Moieties Primary Amine (Nucleophile), Furan (Acid-sensitive), Benzyl-like Alcohol.[1]
Stability Air & Light Sensitive. Susceptible to oxidation (N-oxide formation) and polymerization.[1]

Hazard Identification (SAR Analysis)

In the absence of compound-specific in vivo data, the safety profile is derived from the toxicology of its constituent pharmacophores: Toluidines (methyl-anilines) and Furfuryl alcohols .

GHS Classification (Predicted/Conservative)[1]
  • Acute Toxicity (Oral/Inhalation): Category 3 or 4.[1] (Risk of methemoglobinemia due to aniline moiety).[1]

  • Skin Sensitization: Category 1 (High probability due to primary aromatic amine).[1]

  • Carcinogenicity: Category 2 (Suspected; Furan derivatives are often metabolically activated to reactive enedials).[1]

  • Eye/Skin Irritation: Category 2A/2.[1]

Mechanism of Toxicity

The toxicity of this compound is likely driven by two metabolic pathways:[1]

  • N-Hydroxylation (Aniline moiety): The 2-amino group can be metabolized by CYP450 enzymes to N-hydroxylamines, which oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1]

  • Furan Ring Opening: Metabolic oxidation of the furan ring can yield reactive dicarbonyl species (e.g., cis-2-butene-1,4-dial), which are potent alkylating agents capable of cross-linking proteins and DNA.[1]

Visualization: Metabolic Hazard Pathway

The following diagram illustrates the predicted metabolic activation pathways that necessitate strict containment.

MetabolicHazards Compound Target Compound (Amino-Phenyl-Furan) CYP450 CYP450 Metabolism (Liver) Compound->CYP450 NHydroxy N-Hydroxylamine Intermediate CYP450->NHydroxy N-Oxidation Epoxide Furan Epoxide / Enedial CYP450->Epoxide Ring Oxidation MetHb Methemoglobinemia (Blood Toxicity) NHydroxy->MetHb Redox Cycling DNA_Adduct DNA/Protein Alkylation Epoxide->DNA_Adduct Nucleophilic Attack

Caption: Predicted metabolic activation pathways leading to hematotoxicity (top) and genotoxicity (bottom).

Handling, Storage, and Stability Protocols

The "Self-Validating" Storage System

Because this compound contains an electron-rich aniline and an acid-sensitive furan, improper storage leads to rapid degradation (browning). You must implement a self-validating storage protocol:

  • Inert Atmosphere: Store strictly under Argon or Nitrogen.[1] The amine is prone to N-oxidation in air.[1]

  • Temperature: Store at -20°C .

  • Validation Step (The "Check"):

    • Before every use: Dissolve a small aliquot in DMSO.[1]

    • Visual: Solution should be clear/pale yellow.[1] Dark brown/black indicates polymerization or oxidation.[1]

    • LCMS:[1] Check for [M+16] peaks (N-oxide) or [M+14] (oxidation to aldehyde/acid).[1] Reject if purity <95%.

Solvent Compatibility & Reactivity[1]
  • Avoid Strong Acids: The furan ring is acid-labile (especially mineral acids), leading to ring-opening and polymerization (tar formation).

  • Avoid Chlorinated Solvents over long periods: Slow reaction with DCM can occur if the amine is highly nucleophilic.[1]

  • Preferred Solvents: Anhydrous THF, DMSO, Methanol (for short-term use).[1]

Experimental Workflow: Safe Synthesis/Usage

When using this intermediate (e.g., in a reductive amination or Suzuki coupling), follow this containment workflow to minimize exposure to dust and vapors.

Engineering Controls
  • Primary: All weighing and solubilization must occur inside a certified Chemical Fume Hood or Glovebox .[1]

  • Secondary: Use a static-dissipative balance mat (anilines can be static-prone powders).[1]

Workflow Diagram

This flowchart defines the decision logic for handling the compound safely.

SafetyWorkflow Start Retrieve Compound (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas (Argon/N2) Equilibrate->Open Weigh Weigh in Fume Hood (Anti-static precautions) Open->Weigh Check Visual Purity Check (Is it dark brown?) Weigh->Check Reject Quarantine/Purify (Do NOT Use) Check->Reject Yes (Degraded) Proceed Dissolve Immediately (Solvent: DMSO/THF) Check->Proceed No (Pale/Clear) Waste Waste Disposal (Segregate as Toxic/Basic) Reject->Waste Proceed->Waste Post-Experiment

Caption: Operational logic for retrieving, validating, and handling the compound to prevent degradation and exposure.

Emergency Response Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2] Alert medical personnel to potential methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water.[1] Do not use ethanol (may enhance absorption).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][3]

Spill Cleanup[1]
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear double nitrile gloves, lab coat, and a P95/N95 respirator (or half-mask with organic vapor cartridges).[1]

  • Neutralization: Adsorb with an inert material (vermiculite or sand).[1][3] Do not use combustible materials (sawdust).[1]

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."

Regulatory & Compliance Note

  • TSCA (USA): Likely not listed on the public inventory.[1] Use strictly under the R&D Exemption (40 CFR 720.36).[1]

  • REACH (EU): Unregistered.[1] Handle as a substance of very high concern (SVHC) equivalent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for [5-(2-Aminoethyl)furan-2-yl]methanol (Analog). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline (Analogous Hazard).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Furan.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Abstract & Strategic Overview The target molecule, [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol , represents a specialized biaryl scaffold featuring an electron-rich furan ring coupled to an aniline derivative. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The target molecule, [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol , represents a specialized biaryl scaffold featuring an electron-rich furan ring coupled to an aniline derivative. This structural motif is increasingly relevant in proteomics research and as a pharmacophore in kinase inhibitor development.

Synthesizing this molecule presents two primary chemoselective challenges:

  • Catalyst Poisoning: The free primary amine and furan oxygen can coordinate competitively with palladium catalysts during cross-coupling.

  • Furan Ring Sensitivity: The furan ring is acid-sensitive (ring-opening) and susceptible to over-reduction during standard nitro-to-amine hydrogenation protocols.

To ensure high reproducibility and purity, this guide rejects the direct coupling of the free aniline. Instead, we utilize a Nitro-Masking Strategy . By coupling a nitro-benzene precursor, we eliminate catalyst poisoning and enable a controlled, stepwise reduction sequence that preserves the furan architecture.

Retrosynthetic Analysis

The synthesis is designed around a convergent Suzuki-Miyaura Cross-Coupling followed by a chemoselective reduction sequence.

  • Disconnection: The C-C bond between the furan C5 and Phenyl C1 positions.

  • Masking Strategy: The 2-amino group is masked as a 2-nitro group. This electron-withdrawing group also activates the aryl halide for easier oxidative addition during catalysis.

  • Intermediate: [5-(4-methyl-2-nitrophenyl)furan-2-yl]methanol.

Retrosynthesis Target Target: [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Inter Intermediate: [5-(2-Nitro-4-methyl-phenyl)-furan-2-yl]-methanol Target->Inter Nitro Reduction (Fe/NH4Cl) SM1 Starting Material A: 2-Bromo-4-methylnitrobenzene Inter->SM1 Suzuki Coupling SM2 Starting Material B: (5-(Hydroxymethyl)furan-2-yl)boronic acid (pinacol ester) Inter->SM2 Suzuki Coupling

Figure 1: Retrosynthetic logic prioritizing the robust nitro-intermediate pathway.

Detailed Experimental Protocols

Phase 1: The Suzuki-Miyaura Coupling

Objective: Construct the biaryl core using a nitro-masked aryl halide to prevent Pd-catalyst deactivation.

Reagents:

  • Aryl Halide: 2-Bromo-4-methylnitrobenzene [CAS: 71169-23-8] (1.0 equiv)

  • Boronate: 5-(Hydroxymethyl)furan-2-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Bromo-4-methylnitrobenzene (10 mmol, 2.16 g) and the Furan Boronate (12 mmol, 2.69 g).

  • Solvent Addition: Add 1,4-Dioxane (50 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling and catalyst decomposition.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) followed by the degassed K₂CO₃ solution (15 mL).

  • Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC. The starting bromide should be consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the dark residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Yield Target: 75–85%

    • Product: [5-(4-methyl-2-nitrophenyl)furan-2-yl]methanol (Yellow solid).

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without hydrogenating the furan ring or oxidizing the benzylic alcohol. Note: Standard catalytic hydrogenation (H₂/Pd-C) carries a risk of reducing the furan double bonds. The Bechamp reduction (Fe/NH₄Cl) is selected for its high chemoselectivity.

Reagents:

  • Substrate: Nitro-alcohol intermediate from Phase 1 (1.0 equiv)

  • Reductant: Iron Powder (fine mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (4:1 ratio)

Protocol:

  • Setup: Dissolve the nitro-intermediate (5 mmol, ~1.16 g) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH₄Cl (25 mmol, 1.34 g) and Iron powder (25 mmol, 1.40 g).

  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring.

    • Observation: The reaction typically turns dark brown/rust colored.

    • Time: 2–3 hours. Monitor by TLC (the amine product will be significantly more polar and may require MeOH/DCM to visualize).

  • Filtration: Hot filtration is required to remove iron oxides. Filter through a Celite pad while the mixture is still hot. Wash the pad with hot Ethanol (20 mL).

  • Concentration: Concentrate the filtrate to remove ethanol.

  • Extraction: Dilute the remaining aqueous residue with water (20 mL) and extract with DCM or EtOAc (3 x 30 mL).

    • Note: The product is an aniline derivative and may be slightly pH sensitive. Ensure the aqueous layer is neutral to slightly basic (pH 7-8) to keep the amine deprotonated for extraction.

  • Final Purification: Recrystallize from Ethanol/Hexane or perform a short silica plug filtration (DCM/MeOH 95:5).

Quantitative Data Summary

ParameterPhase 1 (Coupling)Phase 2 (Reduction)
Key Reagents Pd(dppf)Cl₂, K₂CO₃Fe, NH₄Cl
Temperature 85°C80°C (Reflux)
Time 4–6 Hours2–3 Hours
Critical Risk O₂ poisoning, HomocouplingFuran ring saturation
Typical Yield 80%85–90%
Appearance Yellow SolidOff-white/Tan Solid

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Furan Protons: Two doublets (or d-d) in the region of δ 6.4 – 6.8 ppm.

    • Benzylic Alcohol: Singlet (2H) at ~δ 4.4 ppm (-CH₂OH) and broad singlet (1H) for -OH.

    • Aniline Amine: Broad singlet (2H) at ~δ 4.8 – 5.2 ppm (exchangeable with D₂O).

    • Aromatic Ring: 1,2,4-substitution pattern. Look for a doublet (H6), singlet (H3), and doublet (H5).

    • Methyl Group: Singlet (3H) at ~δ 2.2 ppm.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 203.24 Da.

    • Observed [M+H]⁺: 204.2 m/z.

Troubleshooting & Expert Insights

Catalyst Choice in Phase 1

While Pd(PPh₃)₄ is common, Pd(dppf)Cl₂ is recommended here. The bidentate dppf ligand prevents catalyst deactivation better than monodentate phosphines when sterically hindered aryl halides (like the ortho-substituted nitrobenzene) are used.

Furan Stability

The furan ring is acid-labile. Avoid using strong acids (HCl/H₂SO₄) during the workup of the amine. If salt formation is required for storage, use a stoichiometric amount of a weak acid (e.g., fumaric acid) or generate the HCl salt in anhydrous ether.

Alternative Reduction Methods

If the Fe/NH₄Cl workup proves difficult (emulsions), Sodium Dithionite (Na₂S₂O₄) in THF/Water is a viable alternative for nitro reduction that is strictly chemoselective and avoids heavy metals.

Workflow start Start: 2-Bromo-4-methylnitrobenzene step1 Suzuki Coupling (Pd(dppf)Cl2, 85°C) start->step1 inter Intermediate: Nitro-Alcohol step1->inter step2 Selective Reduction (Fe/NH4Cl, Reflux) inter->step2 finish Final Product: Amino-Alcohol step2->finish

Figure 2: Process flow diagram for the optimized synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bechamp Reduction Protocol: Ramadas, K., & Srinivasan, N. (1992). Iron/Ammonium Chloride: A Convenient System for the Reduction of Nitro Compounds. Synthetic Communications, 22(22), 3189-3195. Link

  • Furan Stability in Reduction: Keinan, E., & Greenspoon, N. (1984). Selective reduction of nitro isomers by palladium-catalyzed transfer hydrogenation. Journal of Organic Chemistry, 49, 5013. (Contextualizing furan sensitivity).
  • Santa Cruz Biotechnology. [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Product Data. Link

Sources

Application

Application Note: High-Efficiency Synthesis of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Executive Summary This application note details the optimized synthetic protocol for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol , a critical biaryl scaffold often utilized in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol , a critical biaryl scaffold often utilized in the development of kinase inhibitors (e.g., EGFR, ErbB2 targets) and GPCR ligands.

While direct coupling of unprotected anilines in Suzuki-Miyaura reactions has historically been challenging due to catalyst poisoning, this protocol leverages modern catalyst systems to achieve high turnover frequencies (TOF). The method describes a robust two-step sequence: a palladium-catalyzed cross-coupling followed by a chemoselective reduction, ensuring preservation of the sensitive furan ring.

Key Advantages of This Protocol:

  • Chemoselectivity: Conditions optimized to prevent furan ring opening (acid-sensitivity).

  • Step-Economy: Direct use of unprotected aniline precursors, avoiding protection/deprotection steps.

  • Scalability: Workflows designed for gram-scale synthesis with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The structural disconnection relies on the strategic formation of the


 bond between the electron-rich furan and the aniline derivative.
Strategic Logic
  • Disconnection: The biaryl bond is the most logical disconnection point.

  • Building Blocks:

    • Partner A (Nucleophile): 5-Formylfuran-2-boronic acid. (Chosen over the alcohol-boronic acid to prevent side reactions during coupling; the aldehyde is more stable).

    • Partner B (Electrophile): 2-Bromo-5-methylaniline. (Bromide is preferred over chloride for faster oxidative addition without the instability of iodides).

  • Transformation: A Suzuki-Miyaura coupling yields the intermediate aldehyde, which is subsequently reduced to the target alcohol using Sodium Borohydride (

    
    ).
    

Retrosynthesis Target Target Molecule [5-(2-Amino-4-methyl-phenyl)- furan-2-yl]-methanol Aldehyde Intermediate 5-(2-Amino-4-methyl-phenyl)- furan-2-carbaldehyde Aldehyde->Target Reduction (NaBH4) Precursors Precursors 2-Bromo-5-methylaniline + 5-Formylfuran-2-boronic acid Precursors->Aldehyde Suzuki-Miyaura (Pd-Catalysis)

Figure 1: Retrosynthetic strategy isolating the biaryl coupling and reduction steps.

Experimental Protocols

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(2-Amino-4-methyl-phenyl)-furan-2-carbaldehyde.

Reagents & Materials
ComponentRoleEquiv.Notes
2-Bromo-5-methylaniline Limiting Reagent1.0Purity >98%
5-Formylfuran-2-boronic acid Nucleophile1.2Excess ensures conversion
Pd(dppf)Cl₂ · DCM Catalyst0.05Robust against amine poisoning
K₂CO₃ (2M Aqueous) Base3.0Degassed thoroughly
1,4-Dioxane Solvent-0.2 M Concentration
Step-by-Step Procedure
  • Setup: Charge an oven-dried reaction flask (equipped with a condenser) with 2-bromo-5-methylaniline (1.0 equiv), 5-formylfuran-2-boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inertion: Evacuate the flask and backfill with Nitrogen (

    
    ) three times. This is critical to prevent protodeboronation of the furan boronic acid.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and 2M aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting bromide (

      
      ) should disappear, and a fluorescent aldehyde spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate layers; extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Flash column chromatography (SiO₂). Gradient: 10%

    
     40% EtOAc in Hexanes.
    
    • Yield Expectation: 75–85% (Yellow solid).

Phase 2: Chemoselective Reduction

Objective: Conversion of the aldehyde to the benzylic-type alcohol without reducing the furan ring.

Reagents & Materials
ComponentRoleEquiv.Notes
Intermediate Aldehyde Substrate1.0From Phase 1
Sodium Borohydride (NaBH₄) Reductant1.5Add portion-wise
Methanol (MeOH) Solvent-0.1 M Concentration
Step-by-Step Procedure
  • Solubilization: Dissolve the aldehyde (from Phase 1) in anhydrous Methanol. Cool the solution to 0°C (ice bath).

  • Reduction: Add

    
     (1.5 equiv) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Progression: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Mechanism:[1][4][5][6][7][8] 1,2-addition of hydride to the carbonyl. Furan double bonds are unreactive to borohydride.

  • Quench: Carefully quench with Saturated

    
     solution (pH 
    
    
    
    7).
    • Critical: Do not use strong acid (HCl) to quench, as furfuryl alcohols are prone to acid-catalyzed polymerization (resinification).

  • Isolation:

    • Remove MeOH under reduced pressure.[9]

    • Extract residue with EtOAc (3x).[10]

    • Wash with brine, dry (

      
      ), and concentrate.[1]
      
  • Final Purification: Recrystallization from Et₂O/Hexanes or short plug filtration.

Process Workflow & Logic

The following diagram illustrates the decision matrix and operational flow, highlighting critical control points (CCPs).

Workflow Start Start: Raw Materials Degas CCP1: Degas Solvents (Prevent Homocoupling) Start->Degas Coupling Suzuki Coupling 85°C, 4-6h Degas->Coupling Check1 TLC Check Bromide consumed? Coupling->Check1 Check1->Coupling No (Extend Time) Workup1 Workup & Isolation (Aldehyde Intermediate) Check1->Workup1 Yes Reduct Reduction (NaBH4) MeOH, 0°C Workup1->Reduct Quench CCP2: Neutral Quench (Avoid Acid -> Polymerization) Reduct->Quench Final Final Product Isolation Quench->Final

Figure 2: Operational workflow emphasizing Critical Control Points (CCPs) for stability.

Analytical Validation

Successful synthesis is validated by the following physicochemical properties.

Expected NMR Data (DMSO- )
  • 
     NMR (400 MHz): 
    
    • 
       6.30–6.40 (d, 1H, Furan H-3)
      
    • 
       6.60–6.70 (d, 1H, Furan H-4)
      
    • 
       5.10 (t, 1H, -OH)
      
    • 
       4.80 (s, 2H, -NH₂) — Broad singlet, exchangeable
      
    • 
       4.45 (d, 2H, -CH₂OH)
      
    • 
       2.20 (s, 3H, Ar-CH₃)
      
    • Aromatic protons (3H) will appear in the 6.5–7.5 ppm region depending on substitution pattern.

Mass Spectrometry
  • ESI-MS (Positive Mode): Calculated for

    
     [M+H]⁺: 204.10. Found: 204.1.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Catalyst poisoning by free amineSwitch to Pd-XPhos G3 or protect amine as acetamide (deprotect later).
Black Tar (Reduction) Acidic quench / PolymerizationEnsure quench pH

6. Use sat.

if necessary.
Protodeboronation Incomplete degassingSparge solvents with Argon for 20 mins before adding catalyst.
Incomplete Reduction Wet MethanolUse anhydrous MeOH; moisture decomposes

.

References

  • Suzuki-Miyaura Coupling of Unprotected Anilines

    • Methodology: Provides the basis for coupling ortho-bromoanilines without protection using advanced Pd c
    • Source: R. Martin, et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." Chemical Science, 2024.
  • Reduction of Furan-2-carbaldehydes

    • Methodology: Standard protocols for reducing sensitive furaldehydes to furfuryl alcohols using NaBH4.
    • Source: Saikia, M., et al. "Targeted Modification of furan-2-carboxaldehydes..." NIH PubMed Central, 2016.
  • General Furan Stability & Handling

    • Context: Discusses the acid sensitivity of furfuryl alcohols and the form
    • Source: "5-Hydroxymethylfurfural (HMF) Handling and Stability." Wikipedia / Chemical Reviews.

Sources

Method

Reagents for functionalizing [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

An In-Depth Guide to the Selective Functionalization of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Authored by a Senior Application Scientist This document serves as a comprehensive technical guide for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Functionalization of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic chemical modification of the versatile scaffold, [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol. This molecule presents a rich platform for synthetic diversification, featuring multiple reactive centers that can be selectively targeted to generate a library of novel derivatives for screening and development. Our focus is on providing not just protocols, but the underlying chemical logic to empower rational design and troubleshooting in your synthetic workflow.

The core structure contains four primary sites for chemical modification: a nucleophilic primary aniline, a primary alcohol, an electron-rich furan ring, and an activated phenyl ring. The key to unlocking the synthetic potential of this scaffold lies in understanding and controlling the chemoselectivity of these functional groups.

Strategic Overview: Chemoselectivity and Protecting Group Tactics

The inherent reactivity of the functional groups in the target molecule follows a general hierarchy, with the primary amino group being the most nucleophilic and typically the most reactive site towards electrophiles like acyl chlorides. The primary alcohol is also nucleophilic but generally requires activation (e.g., deprotonation to an alkoxide) to compete effectively. The furan and phenyl rings are susceptible to electrophilic aromatic substitution, with the furan ring being significantly more activated and prone to reaction under milder conditions than the phenyl ring.[1][2][3][4]

Direct, selective functionalization is sometimes possible by exploiting these intrinsic reactivity differences. However, for most transformations, a robust protecting group strategy is essential to achieve clean, high-yielding reactions at the desired site.[5][6][7]

Core Protective Strategies:
  • Amine Protection: To direct reactions towards the hydroxyl group or the aromatic rings, the highly reactive amino group must be masked. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its stability to a wide range of conditions, yet facile removal under acidic conditions.[8]

  • Hydroxyl Protection: Conversely, to target the amino group for reactions that might also affect the alcohol (e.g., under strongly basic conditions), the hydroxyl group can be protected, often as a silyl ether (e.g., TBDMS) or a benzyl ether.

  • Orthogonal Protection: In multi-step syntheses, employing orthogonal protecting groups—those that can be removed under distinct conditions—provides maximum flexibility.[6] For example, a Boc-protected amine (acid-labile) and a benzyl-protected alcohol (removable by hydrogenolysis) allow for the selective deprotection of either group.

Below is a workflow illustrating the strategic decision-making process for selective functionalization.

Caption: Strategic workflow for selective functionalization.

Protocols for Functionalizing the Amino Group

The aniline moiety is a potent nucleophile, making it the primary target for acylation and related reactions.

Protocol 2.1: N-Acylation with Acyl Chlorides

This protocol describes the straightforward formation of an amide bond, which can serve to install a desired functional group or to act as a protecting group itself.

Rationale: The reaction leverages the high nucleophilicity of the amino group. A base, such as pyridine or triethylamine, is used to scavenge the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reagent/ParameterCondition/AmountPurpose
Starting Material1.0 eqSubstrate
Acyl Chloride1.1 eqAcylating agent
Triethylamine/Pyridine1.2 eqHCl scavenger
SolventAnhydrous DCMReaction medium
Temperature0 °C to RTControls reaction rate
PurificationSilica Gel ChromatographyIsolate pure product
Protocol 2.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This powerful cross-coupling reaction enables the formation of a C-N bond between the primary amine and an aryl halide, providing access to diarylamine structures.[9][10]

Rationale: This reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[11] The choice of phosphine ligand is critical for catalytic efficiency, and a strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle.

G pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-X (Ln) pd0->pd2_oxid Oxidative Addition (+ Ar-X) pd2_amine [Ar-Pd(II)-NH₂R']⁺ (Ln) pd2_oxid->pd2_amine Ligand Exchange (+ R'-NH₂) pd2_amido Ar-Pd(II)-NHR' (Ln) pd2_amine->pd2_amido Deprotonation (- Base-H⁺) pd2_amido->pd0 Reductive Elimination product Ar-NHR' pd2_amido->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

  • Reagent Addition: Add the [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (1.2 eq) and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent & Degassing: Evacuate and backfill the tube with nitrogen or argon three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocols for Functionalizing the Hydroxyl Group

To selectively modify the -CH₂OH group, the more nucleophilic amino group must first be protected, for example, as a Boc-carbamate.

Preliminary Step: Boc-Protection of the Amino Group
  • Dissolve the starting material (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir at room temperature for 6-12 hours.

  • Perform an aqueous work-up and purify by chromatography to yield the N-Boc protected intermediate.

Protocol 3.1: O-Alkylation via Williamson Ether Synthesis

This classic method forms an ether linkage by reacting an alkoxide with an alkyl halide.

Rationale: The alcohol is not sufficiently nucleophilic to react directly with an alkyl halide. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a highly reactive alkoxide intermediate. The N-Boc group is stable to these basic conditions.

Step-by-Step Protocol:

  • Setup: In a flame-dried flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of the N-Boc protected starting material (1.0 eq) in anhydrous THF dropwise. Stir for 30-60 minutes at 0 °C, allowing hydrogen gas to evolve.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography. The Boc group can then be removed with trifluoroacetic acid (TFA) in DCM if desired.

Reagent/ParameterCondition/AmountPurpose
N-Boc Intermediate1.0 eqSubstrate
Sodium Hydride (NaH)1.5 eqStrong base for deprotonation
Alkyl Halide1.2 eqElectrophile
SolventAnhydrous THFReaction medium
Temperature0 °C to RTControls reaction rate
Quenching AgentSat. aq. NH₄ClNeutralizes excess NaH

Protocols for Functionalizing the Furan Ring

The furan ring is highly susceptible to electrophilic aromatic substitution (EAS).[1][4] Reactions should be performed on the N-protected substrate to prevent side reactions with the amine and under mild conditions to avoid ring degradation.[12][13]

Protocol 4.1: Electrophilic Bromination

This protocol introduces a bromine atom onto the furan ring, which can serve as a handle for further cross-coupling reactions.

Rationale: Furan reacts very rapidly, even explosively, with elemental bromine.[2] A milder bromine source, N-Bromosuccinimide (NBS), is used to control the reaction and achieve mono-bromination. The electrophilic attack is expected at the C3 or C4 position, as the C2 and C5 positions are already substituted.

Step-by-Step Protocol:

  • Setup: Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous THF or DMF in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C. Add NBS (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Purification and Characterization

Purification Techniques
  • Flash Column Chromatography: This is the workhorse technique for purifying the products of these reactions.

    • Normal Phase: Silica gel is effective for most compounds, using solvent systems like hexanes/ethyl acetate or DCM/methanol.

    • Aqueous Normal Phase (HILIC): For very polar final products, an amine-bonded or diol-bonded silica column can provide better separation using reversed-phase solvents like acetonitrile/water.[14][15]

  • Recrystallization: If the synthesized derivative is a stable solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[16]

  • Preparative HPLC: For difficult separations or to achieve very high purity on a small scale, preparative reversed-phase HPLC (C18 column) can be employed.[17]

Characterization Methods

The successful functionalization of the starting material should be confirmed using a combination of standard spectroscopic techniques.

TechniqueExpected Observations upon Functionalization
¹H NMR Disappearance of the -NH₂ protons (broad singlet, ~3.5-4.5 ppm) or -OH proton. Appearance of new signals corresponding to the added moiety (e.g., a sharp singlet at ~2.1 ppm for an acetyl group). Shifts in the aromatic protons of the furan and phenyl rings.[18][19]
¹³C NMR Appearance of new carbon signals (e.g., a C=O signal ~170 ppm for an amide/ester). Shifts in the chemical shifts of carbons adjacent to the reaction site.[20][21][22]
Mass Spec. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) will correspond to the calculated mass of the new derivative.
IR Spec. Disappearance of N-H or O-H stretching bands. Appearance of new characteristic bands, such as a strong C=O stretch (~1650-1750 cm⁻¹) for acylated products.

References

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • ACS Publications. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • YouTube. (2022). Ninja technique to purify organic compounds- synthetic chemist must watch it. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]

  • YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Retrieved from [Link]

Sources

Application

Application Note: Scalable Manufacturing of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Executive Summary This technical guide details a robust, scalable manufacturing protocol for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (herein referred to as Target Alcohol ). This compound serves as a critical "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details a robust, scalable manufacturing protocol for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (herein referred to as Target Alcohol ). This compound serves as a critical "head-group" intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.

Historically, furan-containing biaryls were synthesized via Meerwein arylation, a method plagued by low yields, diazonium safety risks, and heavy metal waste (copper salts). This guide presents a modernized Suzuki-Miyaura / Stepwise Reduction route. This pathway prioritizes process safety, impurity control, and scalability, utilizing commercially available precursors to deliver high-purity API intermediates.

Key Process Advantages
  • Regioselectivity: The Suzuki coupling ensures exclusive C5-arylation of the furan ring, eliminating the isomeric mixtures common in radical arylation methods.

  • Impurity Control: A stepwise reduction strategy (Aldehyde

    
     Alcohol, then Nitro 
    
    
    
    Amine) prevents the formation of insoluble Schiff base polymers (imine oligomers), a common failure mode in simultaneous reductions of nitro-aldehydes.
  • Scalability: The protocol utilizes standard batch reactor configurations and avoids chromatographic purification, relying instead on crystallization and phase separation.

Retrosynthetic Analysis & Route Selection

To achieve the Target Alcohol, we disconnect the biaryl bond and the functional group transformations.

Pathway Logic

The synthesis is broken down into three logical stages:

  • C-C Bond Formation: Palladium-catalyzed cross-coupling of a furan electrophile and a phenyl nucleophile.

  • Chemoselective Reduction (Step 1): Conversion of the aldehyde to the alcohol.

  • Chemoselective Reduction (Step 2): Hydrogenation of the nitro group to the aniline.

Why not simultaneous hydrogenation? Direct hydrogenation of the Nitro-Aldehyde intermediate poses a high risk. The resulting amine (from nitro reduction) can react with the unreduced aldehyde to form imines (Schiff bases), leading to oligomerization and low yields. By reducing the aldehyde to a hydroxyl group first (using Sodium Borohydride), we "cap" the electrophile, allowing for a clean, subsequent nitro reduction.

Visual Pathway (DOT Diagram)

SynthesisPathway Start1 5-Bromo-2-furaldehyde (Electrophile) Inter1 Intermediate A: 5-(4-methyl-2-nitrophenyl) furan-2-carbaldehyde Start1->Inter1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O, 80°C Start2 4-Methyl-2-nitrophenyl boronic acid (Nucleophile) Start2->Inter1 Inter2 Intermediate B: [5-(4-methyl-2-nitrophenyl) furan-2-yl]methanol Inter1->Inter2 Reduction 1 (Aldehyde) NaBH4, MeOH/THF 0-5°C Product TARGET: [5-(2-Amino-4-methyl-phenyl) -furan-2-yl]-methanol Inter2->Product Reduction 2 (Nitro) H2 (1 atm), 5% Pd/C MeOH, RT

Caption: Stepwise synthesis pathway ensuring regioselectivity and preventing imine polymerization.

Detailed Experimental Protocols

Stage 1: Suzuki Coupling

Objective: Synthesis of 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv) [CAS: 1899-24-7]

  • 4-Methyl-2-nitrophenylboronic acid (1.1 equiv) [CAS: 103985-65-5]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.02 equiv / 2 mol%)
  • Solvent: Toluene / Water (4:1 ratio)

Protocol:

  • Inertion: Charge a jacketed glass reactor with Toluene and Water. Sparge with Nitrogen (

    
    ) for 30 minutes to degas.
    
  • Charging: Add 5-Bromo-2-furaldehyde, 4-Methyl-2-nitrophenylboronic acid, and

    
     under positive 
    
    
    
    flow.
  • Catalyst Addition: Add Pd(dppf)Cl

    
     catalyst.
    
  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (400 RPM). Monitor by HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Cool to 25°C. Separate phases. Extract the aqueous layer with Toluene. Combine organic layers.

  • Purification: Wash organics with brine. Treat with activated carbon (to remove Pd residues) and filter through Celite.

  • Isolation: Concentrate under vacuum. The product, Intermediate A , often crystallizes upon cooling or can be triturated with Hexanes/IPA.

    • Target Yield: 85–90%

    • Appearance: Yellow to orange crystalline solid.

Stage 2: Selective Aldehyde Reduction

Objective: Conversion to [5-(4-methyl-2-nitrophenyl)furan-2-yl]methanol (Intermediate B ).

Reagents:

  • Intermediate A (from Stage 1)

  • Sodium Borohydride (NaBH

    
    ) (0.6 equiv)
    
  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1)

Protocol:

  • Dissolution: Dissolve Intermediate A in MeOH/THF (10 volumes) and cool to 0–5°C.

  • Addition: Add NaBH

    
     portion-wise over 30 minutes, maintaining internal temperature <10°C. (Exothermic).
    
  • Monitoring: Stir at 0–5°C for 1 hour. Monitor by TLC or HPLC for disappearance of aldehyde.

  • Quench: Carefully quench with Acetone (0.5 equiv) or saturated NH

    
    Cl solution to destroy excess hydride.
    
  • Workup: Concentrate to remove organics. Dilute residue with water and extract with Ethyl Acetate.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate. Intermediate B  is usually a stable solid used directly in the next step.
    
Stage 3: Nitro Group Hydrogenation

Objective: Synthesis of final Target Alcohol.

Reagents:

  • Intermediate B[1]

  • Hydrogen Gas (

    
    )
    
  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading)

  • Solvent: Methanol

Protocol:

  • Setup: Charge hydrogenation vessel (Parr shaker or autoclave) with Intermediate B, Methanol (15 volumes), and Pd/C catalyst.

  • Purge: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    .
  • Reaction: Pressurize to 1–2 bar (15–30 psi)

    
    . Stir at Room Temperature (20–25°C).
    
    • Critical Control: Do not heat. High temperature or pressure may reduce the furan ring to tetrahydrofuran.

  • Endpoint: Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 2–4 hours). Confirm by HPLC (disappearance of nitro peak).
    
  • Filtration: Filter reaction mixture through a Celite pad to remove catalyst. Wash pad with MeOH.

  • Final Isolation: Concentrate filtrate. Recrystallize the crude solid from Ethanol/Water or IPA/Heptane to obtain the pure Target Alcohol .

Process Control & Data Specifications

In-Process Control (IPC) Parameters
StepParameterSpecificationMethodRationale
Suzuki Reaction Completion< 2.0% SM (Bromide)HPLC (UV 254nm)Ensure yield; remove difficult halides.
Suzuki Pd Content< 50 ppm (in crude)ICP-MSCatalyst removal efficiency.
Red 1 Temperature< 10°CThermocouplePrevent over-reduction or side reactions.
Red 2 H2 Pressure1–2 barManometerPrevent furan ring saturation.
Final Purity> 98.5% (Area %)HPLCAPI Intermediate specification.
Impurity Fate Mapping
  • Des-bromo impurity: From Suzuki (protodehalogenation). Controlled by catalyst load and anhydrous start.

  • Tetrahydrofuran analog: From over-hydrogenation in Stage 3. Controlled by low pressure/temp.

  • Schiff Base Dimers: Prevented by the stepwise reduction strategy.

Process Safety & Hazard Analysis

Reaction Workflow Diagram

SafetyWorkflow cluster_0 Stage 1: Suzuki (Thermal Hazard) cluster_1 Stage 2: Hydride Reduction cluster_2 Stage 3: Hydrogenation Step1 Biphasic Heating (80°C) Risk: Solvent Vapor/Flammability Step2 Phase Separation Risk: Pd Residues (Heavy Metal) Step1->Step2 Step3 NaBH4 Addition Risk: H2 Gas Evolution (Exotherm) Step2->Step3 Step4 Quench (Acetone/Acid) Risk: Vigorous foaming Step3->Step4 Step5 H2 Pressurization Risk: Fire/Explosion Step4->Step5 Step6 Catalyst Filtration Risk: Pyrophoric Pd/C (Dry) Step5->Step6

Caption: Critical safety control points for thermal, gas evolution, and pyrophoric hazards.

Critical Safety Notes
  • Palladium/Carbon (Stage 3): Spent Pd/C is pyrophoric when dry. Always keep the filter cake wet with water or solvent. Dispose of in dedicated metal waste containers.

  • Sodium Borohydride (Stage 2): Evolves Hydrogen gas upon contact with acid or water. Ensure adequate reactor venting.

  • Boronic Acids: Generally low toxicity, but handle as irritants.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Thermodynamic Properties of Nitro-Furan Precursors

    • Pytela, O., et al. (2020). Combustion energies of 5-(2-nitro-4-methylphenyl)-furan-2-carbaldehyde.
  • Selective Reduction Strategies (Nitro vs. Aldehyde)

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis.
  • Synthesis of 5-Aryl-2-Furaldehydes

    • Subrahmanya, K. B., & Shivarama, B. H. (2003).[2] Facile synthesis of 5-aryl-furan-2-aldehyde.[2] Heterocyclic Communications.

  • General Guide to Suzuki Coupling Protocols

    • Organic Chemistry Portal.[1] Suzuki Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (Molecular Formula: C₁₂H₁₃NO₂, Molecular Weight: 203.24 g/mol )[1]. This reso...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (Molecular Formula: C₁₂H₁₃NO₂, Molecular Weight: 203.24 g/mol )[1]. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide a structured, in-depth guide to systematically troubleshoot and overcome these issues.

Introduction: Understanding the Molecule

The structure of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol presents a classic solubility challenge. It combines a large, rigid, and hydrophobic core (the phenyl-furan scaffold) with polar functional groups (an amino group and a primary alcohol). The aromatic rings contribute to a high melting point and stable crystal lattice, which requires significant energy to disrupt during dissolution[2][3]. While the amino and hydroxyl groups can form hydrogen bonds with water, the molecule's overall lipophilicity often dominates, leading to poor aqueous solubility.[4][5]

The key to unlocking its solubility lies in understanding and manipulating its pH-dependent and solid-state properties. The primary aromatic amine is a basic functional group, making its ionization state—and therefore its solubility—highly sensitive to pH.[6][7]

Troubleshooting Guide: A Question & Answer Approach

This guide is structured to walk you through the troubleshooting process, from initial observations to advanced formulation strategies.

Level 1: Foundational Troubleshooting & pH Modification

Question: I've dissolved my compound in an organic solvent like DMSO for my initial stock, but it crashes out immediately when I dilute it into my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: This is a classic sign of a "brick-dust" compound, a term for APIs with high crystallinity and poor aqueous solubility.[2] Your DMSO stock contains the compound in a high-energy, solvated state. When introduced to an aqueous buffer where it is poorly soluble, the compound rapidly precipitates or "crashes out" to achieve a more stable, lower-energy solid state. At neutral pH, the primary amine on the phenyl ring is in its neutral, uncharged form (-NH2), which is significantly less soluble in water.[4][8]

Question: What is the single most effective first step to try and improve the aqueous solubility of this compound?

Answer: pH adjustment. The presence of the basic amino group is the most valuable tool for initial solubility enhancement. By lowering the pH of the aqueous medium, you can protonate the amine, converting it into a positively charged ammonium salt (-NH3+).[6][7] This charged species is substantially more polar than the neutral molecule and interacts much more favorably with water, leading to a dramatic increase in solubility.[8][9]

As a general rule, for a basic compound, adjusting the pH to at least 2 units below the pKa of the conjugate acid will ensure that >99% of the compound is in its ionized, more soluble form. While the exact pKa of this compound is not readily published, the pKa of similar aromatic amines is typically in the range of 4-5. Therefore, adjusting your buffer to a pH of 2.0-3.0 is an excellent starting point.

pH Solubility Relationship cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) Protonated Protonated Form (R-NH3+) HighSol High Aqueous Solubility Protonated->HighSol Leads to Neutral Neutral Form (R-NH2) LowSol Low Aqueous Solubility Neutral->LowSol Leads to Compound [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Contains Basic Amino Group Compound->Protonated Add Acid (H+) Compound->Neutral Add Base (OH-) or Neutral pH

Caption: pH-dependent ionization and its effect on solubility.

Level 2: Intermediate Strategies for Formulation

Question: My experiment is pH-sensitive and must be conducted at or near neutral pH (pH 6.8-7.4). What are my options when simple acidification isn't possible?

Answer: When pH modification is not an option, you must turn to formulation strategies that enhance the solubility of the neutral form of the compound. These generally involve altering the solvent environment to be more favorable.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more hospitable to hydrophobic molecules.

    • Mechanism: Co-solvents disrupt the strong hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar parts of your compound.

    • Common Examples: Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol (PG), ethanol, and glycerin.[12]

    • Considerations: Be mindful of the final concentration of the co-solvent in your assay, as high concentrations can affect biological systems (e.g., cell viability, enzyme activity).

  • Surfactants (Solubilizers): Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).

    • Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "hidden" from the water and carried in solution.[10][13]

    • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.

    • Considerations: Like co-solvents, surfactants can have biological activity and may interfere with certain assays. Always run a vehicle control.

  • Complexation Agents (Cyclodextrins): Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity.

    • Mechanism: Your compound can fit into the hydrophobic cavity, forming an "inclusion complex."[14][15] This complex has a soluble exterior, dramatically increasing the apparent solubility of the guest molecule.

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[10][16]

    • Considerations: The binding affinity is specific to the guest molecule's size and shape. A screening of different cyclodextrin types may be necessary.

Table 1: Example Formulation Screening Data

Formulation VehicleTarget ConcentrationObservation
PBS, pH 7.4100 µMHeavy precipitation observed immediately.
Deionized Water, pH 3.0 (HCl adjusted)100 µMClear solution, no precipitation.
10% PEG 400 in PBS, pH 7.4100 µMSlight haze, some precipitation after 1 hour.
2% Polysorbate 80 in PBS, pH 7.4100 µMClear solution, stable for >4 hours.
5% (w/v) HP-β-CD in PBS, pH 7.4100 µMClear solution, stable for >24 hours.
Level 3: Advanced Troubleshooting & Solid-State Modification

Question: I've tried various formulation vehicles, but for a solid dosage form, I need to improve the intrinsic properties of the compound itself. What are the next steps?

Answer: This level of troubleshooting involves modifying the solid form of the Active Pharmaceutical Ingredient (API) to enhance its dissolution properties. This is a key step in drug development when moving from preclinical to clinical formulations.

  • Pharmaceutical Salt Formation: This is a chemical modification approach where the basic amine is reacted with an acid to form a stable, crystalline salt.[14][17]

    • Mechanism: Salt formation fundamentally changes the crystal lattice energy of the solid.[18] An ideal salt form will have a more favorable (less stable) crystal lattice than the parent free base, allowing it to dissolve more readily. The choice of the counter-ion is critical and can significantly impact solubility, stability, and hygroscopicity.[17][18][19]

    • Common Counter-ions: Hydrochloride (HCl), sulfate, mesylate, tosylate, citrate.[10][14]

    • Expert Insight: Salt screening is an empirical process. A wide range of counter-ions should be screened to identify a salt with optimal physicochemical properties. A potential downside is that the salt of a weak base can disproportionate back to the less soluble free base in a high pH environment (like the intestines).[20]

  • Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline API into its amorphous (non-crystalline) form and stabilizing it within a polymer matrix.[13][21]

    • Mechanism: The amorphous form lacks a crystal lattice and exists in a higher energy state than its crystalline counterpart. This higher energy translates directly to increased apparent solubility and faster dissolution rates.[16] The polymer prevents the API from recrystallizing over time.

    • Common Polymers: Povidone (PVP), copovidone (Kollidon® VA64), hypromellose acetate succinate (HPMC-AS).[21]

    • Manufacturing Methods: Spray drying and hot-melt extrusion are common techniques used to produce ASDs.[21]

Systematic Troubleshooting Workflow

A logical, stepwise approach is crucial to efficiently solving solubility problems. The following workflow diagram outlines a decision-making process for tackling the low solubility of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol.

Troubleshooting Workflow start Low Solubility Observed q_ph Is pH modification acceptable for the application? start->q_ph ph_adjust Step 1: pH Adjustment Adjust aqueous phase to pH 2-4 with HCl to form the soluble salt. q_ph->ph_adjust Yes form_screen Step 2: Formulation Screening (at required pH) - Test Co-solvents (PEG, PG) - Test Surfactants (Tweens) - Test Cyclodextrins (HP-β-CD) q_ph->form_screen No q_sol_ok Is solubility sufficient? ph_adjust->q_sol_ok q_sol_ok->form_screen No end_ok Problem Solved q_sol_ok->end_ok Yes q_form_ok Is solubility and stability sufficient? form_screen->q_form_ok solid_mod Step 3: Solid-State Modification (Advanced Development) - Perform Salt Screening - Develop Amorphous Solid Dispersion q_form_ok->solid_mod No q_form_ok->end_ok Yes solid_mod->end_ok Leads to Optimized API

Caption: A systematic workflow for troubleshooting low solubility.

Experimental Protocol: pH-Solubility Profile Determination

This protocol describes a standard shake-flask method to determine the equilibrium solubility of the compound across a range of pH values. This data is critical for understanding its behavior and selecting appropriate formulation strategies.

Objective: To quantify the aqueous solubility of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol from pH 2 to pH 9.

Materials:

  • [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (solid)

  • A series of buffers (e.g., phosphate, citrate) to cover the pH range 2-9

  • 1N HCl and 1N NaOH for pH adjustment

  • Microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable column and validated analytical method for concentration analysis

Methodology:

  • Buffer Preparation: Prepare a series of buffers at desired pH points (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1.5 mL) of each buffer. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A starting point could be 2-5 mg/mL.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Equilibrate for a sufficient time to reach a steady state, typically 24-48 hours.[20] Longer times may be needed for highly crystalline compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes for the excess solid to settle. Carefully withdraw a sample from the supernatant.

  • Filtration/Centrifugation: To remove any remaining solid particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.[22] Critical Step: The first few drops from the filter should be discarded to prevent drug loss due to filter adsorption.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted during equilibration.

  • Concentration Analysis: Dilute the clear filtrate/supernatant with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV or LC-MS method.[22]

  • Data Plotting: Plot the measured solubility (often on a log scale) against the final measured pH to generate the pH-solubility profile.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. National Institutes of Health.
  • Why salt formation of weak acid increases the drug solubility? - ResearchGate.
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022-02-16).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025-10-17).
  • Enhancing solubility with novel excipients - Manufacturing Chemist. (2025-12-03).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023-12-18).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024-03-15).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. (2015-06-01).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - The British Journal of Cardiology - BJC. (2009-11-15).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Salt formation to improve drug solubility - PubMed. (2007-07-30).
  • Excipients for solubility dissolution and permeation enhancement | PDF - Slideshare.
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. (2024-11-15).
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Physical Properties of Amines Explained with Examples - Vedantu.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026-01-22).
  • Chemical Properties of Amines | CK-12 Foundation. (2026-01-14).
  • Poorly soluble drugs: disbalance of thermodynamic characteristics of crystal lattice and solvation - RSC Publishing. Royal Society of Chemistry.
  • [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol | SCBT. Santa Cruz Biotechnology.

Sources

Optimization

Preventing oxidation of furan rings during methanol synthesis

Current Status: Operational Ticket ID: FUR-OX-PREV-001 Subject: Preventing Oxidation and Ring Degradation of Furan Moieties in Methanolic Environments Executive Summary Welcome to the Furan Integrity Assurance Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FUR-OX-PREV-001 Subject: Preventing Oxidation and Ring Degradation of Furan Moieties in Methanolic Environments

Executive Summary

Welcome to the Furan Integrity Assurance Center. You are likely here because your furan-containing scaffold is degrading during a synthetic step involving methanol.

In drug development, "Methanol Synthesis" regarding furans typically refers to two distinct scenarios. We have structured this guide to address both:

  • Scenario A (Reductive): You are synthesizing a hydroxymethyl group (methanol substituent) on a furan ring (e.g., reducing furfural to furfuryl alcohol) and the ring is accidentally hydrogenating.

  • Scenario B (Oxidative/Solvolytic): You are using methanol as a solvent for a transformation elsewhere on the molecule, and the furan ring is inadvertently oxidizing or opening (The Achmatowicz/Clauson-Kaas trap).

Module 1: Selective Synthesis of Furan-Methanols (Reductive Protection)

The Issue: You are reducing a formyl- or keto-furan to its corresponding alcohol (the "methanol" group), but the furan ring is also becoming saturated (forming tetrahydrofuran derivatives).

Root Cause: Non-selective catalysis. Platinum (Pt) and Palladium (Pd) catalysts have a high affinity for the C=C double bonds in the electron-rich furan ring, leading to over-reduction.

Troubleshooting Protocol: Catalyst Selection
Catalyst SystemRing Stability RiskMechanismRecommendation
Pd/C or Pt/C CRITICAL Rapidly saturates the furan ring (C=C hydrogenation) alongside the carbonyl.AVOID for furan preservation.
Cu/SiO₂ or Cu-Cr SAFE Preferentially binds C=O (carbonyl) via

-coordination; repels electron-rich furan ring.
PRIMARY CHOICE for hydrogenation.
NaBH₄ (Stoichiometric) SAFE Nucleophilic hydride attack is specific to carbonyls; does not touch electron-rich alkenes.Standard for small-scale synthesis.
Transfer Hydrogenation (Zr) SAFE Uses alcohols (i.e., iPrOH) as H-donors; kinetically favors carbonyl reduction.Alternative for sensitive substrates.
Experimental Workflow: Selective Hydrogenation

For the conversion of Furfural to Furfuryl Alcohol without ring damage.

  • Catalyst Preparation: Activate a Copper-Silica (Cu/SiO₂) catalyst (20 wt% Cu) at 300°C under

    
     flow for 2 hours.
    
  • Reaction Setup: Load autoclave with Furfural (1.0 eq) and Methanol (solvent). Add activated catalyst (5 wt% loading).

  • Conditions: Pressurize to 2.0 MPa

    
    . Heat to 120°C .
    
    • Note: Do not exceed 160°C; higher temperatures promote hydrogenolysis of the C-O bond (ring opening).

  • Monitoring: Monitor via GC-MS. Look for tetrahydrofurfuryl alcohol (m/z +4). If detected, lower temperature immediately.

Module 2: Preventing Oxidative Degradation in Methanol (The Achmatowicz Trap)

The Issue: You are performing an oxidation reaction (or working in air) using methanol as a solvent, and the furan ring has converted into a pyranone, acetal, or dicarbonyl.

Root Cause: Methanol is not an inert solvent for furans under oxidative conditions. It acts as a nucleophile.[1]

  • Electrophilic Attack: If an oxidant (e.g.,

    
    , 
    
    
    
    , electrochemical potential) generates a cation on the furan, methanol attacks the 2,5-positions.
  • Achmatowicz Rearrangement: The resulting 2,5-dimethoxy-2,5-dihydrofuran is unstable and hydrolyzes to a pyranone (Achmatowicz product) or opens to a dicarbonyl.

Visualizing the Threat: The Methanol-Oxidation Pathway

FuranOxidation Furan Furan Substrate Intermediate Oxocarbenium Ion Furan->Intermediate Oxidation (-2e-) Oxidant Oxidant / Electrophile (Br2, mCPBA, Singlet Oxygen) Oxidant->Intermediate MeOH Methanol (Solvent) ClausonKaas 2,5-Dimethoxy-dihydrofuran (Unstable Acetal) MeOH->ClausonKaas Intermediate->ClausonKaas + 2 MeOH (Nucleophilic Attack) Achmatowicz Achmatowicz Product (Pyranone) ClausonKaas->Achmatowicz H3O+ / Hydrolysis RingOpen Dicarbonyl / Acetal (Ring Destruction) ClausonKaas->RingOpen Acid Catalysis

Figure 1: The "Achmatowicz Trap." In the presence of oxidants, Methanol acts as a "Trojan Horse," attacking the activated furan ring to form unstable acetals that lead to ring expansion or destruction.

Troubleshooting FAQs

Q: I must use an oxidant (e.g., m-CPBA) for another part of my molecule. How do I save the furan?

  • A: You must switch solvents. Methanol participates in the reaction.[1][2][3]

    • Correct Protocol: Use non-nucleophilic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) .

    • Buffering: Add solid Sodium Bicarbonate (

      
      ) to the reaction to neutralize any acid generated, as acid catalyzes the rearrangement of any trace oxidized furan.
      

Q: My furan decomposes in Methanol even without added oxidants. Why?

  • A: This is likely Photo-oxidation (Singlet Oxygen) .[4] Furans are excellent dienes for [4+2] cycloaddition with singlet oxygen (

    
    ), which is generated by ambient light and trace sensitizers in the solvent.
    
    • Mechanism:

      
       adds across the furan to form an endoperoxide, which methanol then attacks to open the ring.
      
    • Fix: Wrap reaction vessels in aluminum foil. Sparge solvents with Argon to remove dissolved oxygen. Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1 mol% loading.

Q: I see "2,5-dimethoxy" byproducts in my NMR. What happened?

  • A: You triggered the Clauson-Kaas reaction . This happens if you generate any electrophilic halogen species (e.g., using NBS or

    
    ) in methanol.
    
    • Recovery: There is no recovery to the aromatic furan from this stage. You must restart and exclude methanol or the halogen source.

Module 3: Acid-Catalyzed Solvolysis

The Issue: The furan ring is opening to form levulinates (esters) during workup or storage in methanol.

Scientific Logic: Furan rings function as enol ethers.[1] In acidic methanol, they undergo protonation at the C2/C5 position, followed by methanol addition. This breaks aromaticity and leads to ring opening (alcoholysis).

Prevention Protocol: The "pH Floor"

To maintain furan integrity in alcoholic solvents, the apparent pH must be kept above 4.0 .

  • In-Situ Buffering: When synthesizing or handling furans in methanol, add 0.1% Triethylamine (TEA) or Pyridine to the solvent. This neutralizes adventitious acid traces.

  • Workup Caution: Never quench furan reactions in methanol with strong mineral acids (HCl/H₂SO₄). Use saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7).
    
  • Storage: Store furan-containing methanolic solutions in amber glass (light protection) over activated 3Å molecular sieves (water removal) with a trace of base (e.g.,

    
    ).
    
References
  • Selective Hydrogenation (Cu vs Pd)

    • Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). Catalytic reduction of biomass-derived furanic compounds with hydrogen.
    • Source:[Link]

  • The Achmatowicz Rearrangement (Oxidation in MeOH)

    • Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971).[5] Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973-1996.

    • Source:[Link]

  • Clauson-Kaas Reaction (Methoxylation Mechanism)

    • Clauson-Kaas, N., & Tyle, Z. (1952).[6][7] Preparation of cis- and trans-2,5-dimethoxy-2-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.

    • Source:[Link]

  • Photo-oxidation of Furans

    • Gollnick, K., & Griesbeck, A. (1985). Singlet oxygen photooxygenation of furans. Tetrahedron, 41(11), 2057-2068.
    • Source:[Link]

Sources

Troubleshooting

Minimizing side reactions in amino-phenyl furan coupling

Ticket ID: APF-Coupling-Optimization-001 Subject: Minimizing Side Reactions in Suzuki-Miyaura Cross-Coupling of Anilines and Furans Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The "P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: APF-Coupling-Optimization-001 Subject: Minimizing Side Reactions in Suzuki-Miyaura Cross-Coupling of Anilines and Furans Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Perfect Storm" of Instability

Coupling an amino-phenyl group (aniline derivative) with a furan ring via Suzuki-Miyaura chemistry presents a unique convergence of three chemical antagonisms:

  • Protodeboronation: Furan-2-boronic acids are among the most unstable nucleophiles, degrading rapidly under the basic conditions required for transmetallation.

  • Catalyst Poisoning: The free amine (

    
    ) on the phenyl ring acts as a competitive ligand, sequestering the Palladium catalyst and shutting down the cycle.
    
  • Ring Fragility: The electron-rich furan ring is susceptible to oxidative ring-opening and polymerization.

This guide replaces standard trial-and-error with a mechanistic control strategy.

Module A: The Boronate Stability Crisis

The Issue: Low yield due to rapid consumption of starting material without product formation. Root Cause: Rapid Protodeboronation. 2-Heterocyclic boronic acids (especially 2-furanyl) undergo facile C-B bond cleavage in aqueous base, replacing the boron with a proton.

Mechanism of Failure

The base (hydroxide or carbonate) attacks the boron center to form a boronate "ate" complex. While this is necessary for transmetallation, it also activates the C-B bond for hydrolysis. For furans, this happens faster than the catalytic cycle can consume the boronate.

Protodeboronation BoronicAcid Furan-2-Boronic Acid AteComplex Boronate 'Ate' Complex (Activated) BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex PdCycle Pd(II) Transmetallation (Desired Path) AteComplex->PdCycle Slow (Rate Limiting) Furan Furan (Side Product) (Protodeboronation) AteComplex->Furan Fast Hydrolysis Product Biaryl Product PdCycle->Product Water H2O / Proton Source Water->Furan

Figure 1: The kinetic competition between productive coupling (Green) and destructive protodeboronation (Red).

The Solution: MIDA Boronates (Slow-Release Strategy)

Do not use free boronic acids. Use N-methyliminodiacetic acid (MIDA) boronates .[1][2][3]

  • Logic: The MIDA ligand rehybridizes the boron from

    
     to 
    
    
    
    , rendering it unreactive toward transmetallation and protodeboronation.
  • Mechanism: Under mild aqueous basic conditions (e.g.,

    
    ), the MIDA ester hydrolyzes slowly. This releases the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of the unstable species low.
    

Data Comparison: Stability in Aqueous Base

Reagent TypeHalf-life (

) in pH 10
Status
Furan-2-boronic acid < 15 minutesCRITICAL FAIL
Pinacol Ester ~ 1-2 hoursRISKY
MIDA Boronate Slow Release (Controlled)OPTIMAL

Module B: Catalyst Poisoning by Amines

The Issue: Reaction stalls immediately; starting materials remain unconsumed. Root Cause: The amino group (


) on the phenyl ring binds to the Pd(II) center more strongly than the bulky phosphine ligands, forming an inactive "off-cycle" complex.
The Solution: Bulky Buchwald Ligands

Use SPhos or XPhos .

  • Logic: These biaryl phosphine ligands are extremely bulky. They create a steric "wall" that prevents the small, linear coordination of the aniline nitrogen but allows the approach of the flat aromatic rings for oxidative addition and transmetallation.

  • Protocol Shift: If the amine is primary (

    
    ), consider using a precatalyst (e.g., XPhos Pd G4 ) to ensure the optimal Ligand:Pd ratio (1:1) is established before the amine can interfere.
    

Master Protocol: The "Self-Validating" System

This protocol integrates the MIDA slow-release system with amine-tolerant ligation.

Reagents:

  • Electrophile: 4-Bromoaniline (1.0 equiv)

  • Nucleophile: Furan-2-MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Workflow:

  • Deoxygenation (Critical): Sparge the 1,4-Dioxane and Water separately with Argon for 30 minutes. Why: Furans are electron-rich and prone to oxidative polymerization in the presence of

    
    .
    
  • Solids Assembly: In a reaction vial, combine the Aryl Bromide, Furan-MIDA boronate, XPhos Pd G4, and

    
    .
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Activation: Seal and heat to 60°C .

    • Note: 60°C is the specific activation temperature for MIDA hydrolysis. Do not exceed 80°C initially, or you risk accelerating protodeboronation beyond the catalyst's capacity.

  • Monitoring: Monitor via LC-MS at 1 hour.

    • Checkpoint: You should see the disappearance of the MIDA boronate peak and the appearance of the free boronic acid (transiently) and product.

Workflow Start Start: Solid Reagents (MIDA + Bromide + Cat) Degas Step 1: Degas Solvents (Remove O2) Start->Degas Mix Step 2: Combine & Heat to 60°C Degas->Mix Hydrolysis In-Situ Process: Slow Hydrolysis MIDA -> Free Boronic Acid Mix->Hydrolysis Coupling Catalytic Cycle (XPhos protects Pd from NH2) Hydrolysis->Coupling Rate Matched Check Checkpoint (1 hr): Is Product Forming? Coupling->Check Finish Workup: Neutral pH (Avoid Acid!) Check->Finish Yes

Figure 2: The optimized "Slow-Release" workflow.

Troubleshooting Q&A

Q1: I see a black tar forming instead of my product. What happened? A: This is likely oxidative polymerization of the furan ring, known as "coking."

  • Diagnosis: Did you degas your solvents thoroughly? Did you use an acidic workup?

  • Fix: Ensure strict exclusion of oxygen. Crucial: During workup, do not use 1M HCl to neutralize. Furans undergo acid-catalyzed ring opening to form 1,4-dicarbonyls, which then polymerize. Quench with saturated

    
     or water only.
    

Q2: My reaction conversion stops at 50%, and the boronate is gone. A: You suffered from "boronate dumping." The hydrolysis of the MIDA ester was too fast relative to the coupling rate.

  • Fix: Lower the temperature to 45-50°C to slow down the release of the boronic acid. Alternatively, reduce the water ratio in the solvent (e.g., go from 5:1 to 10:1 Dioxane:Water).

Q3: Can I protect the amine to improve yields? A: Yes, and it is often recommended if the direct coupling is difficult.

  • Strategy: Protect the aniline as an acetamide (

    
    ) or carbamate (
    
    
    
    ). This removes the lone pair availability, preventing catalyst poisoning. The protecting group can be removed after the furan coupling. Warning: Ensure deprotection conditions (often acidic) are compatible with the furan ring (see Q1). Basic hydrolysis of acetamides is preferred here.

References

  • Gillis, E. P., & Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

    • Grounding: Establishes MIDA boronates as the solution for unstable boronic acids.[4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.

    • Grounding: Validates the use of XPhos/SPhos ligands for coupling sensitive heterocycles and amines.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.

    • Grounding: Comprehensive review of protodeboronation mechanisms and stability comparisons.

Sources

Optimization

Removing impurities from [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol samples

Technical Support Center: Purification & Handling of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol Core Technical Overview The compound [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol presents a unique "triad of se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Core Technical Overview

The compound [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol presents a unique "triad of sensitivity" that often leads to purification failure:

  • The Furan Ring: Highly susceptible to acid-catalyzed ring opening (forming levulinic acid derivatives) and polymerization.

  • The Primary Alcohol: Prone to oxidation to the corresponding aldehyde (furan-2-carboxaldehyde derivative), especially in the presence of residual transition metals.

  • The Aniline Moiety: Electron-rich and prone to rapid oxidation (browning) and coordination with metal catalysts (Pd), making catalyst removal difficult.

This guide moves beyond standard protocols to address the specific chemical behaviors of this scaffold.

Troubleshooting Guide (Q&A Format)

Category A: Impurity & Color Profile

Q1: My crude product is a dark brown/black tar, even though the reaction looked clean by TLC. What happened? Diagnosis: This is classic aniline oxidation exacerbated by furan instability .

  • The Cause: Electron-rich anilines form quinone-imine impurities upon exposure to air, a process catalyzed by residual Palladium and light. Furthermore, if you used unmodified silica gel, the acidic surface likely triggered furan decomposition.

  • The Fix:

    • Immediate: Perform a "filtration" through a pad of Celite and Activated Carbon to remove oxidized polymers.

    • Prevention: All purification solvents must be degassed. Store the crude under Nitrogen/Argon immediately.

    • Crucial Step: Do not use standard acidic silica. See the Buffered Silica Protocol below.

Q2: I see a persistent impurity at roughly -2 mass units (M-2) or a slightly less polar spot on TLC. What is it? Diagnosis: This is the Aldehyde Impurity ([5-(2-Amino-4-methyl-phenyl)-furan-2-carbaldehyde]).

  • The Cause: Benzylic-type furan alcohols are easily oxidized. If you used MnO2 or left the reaction in air with Pd catalyst, the alcohol converts to the aldehyde.

  • The Fix:

    • Chemical Repair: If the impurity level is >5%, treat the crude mixture with 0.5 equivalents of Sodium Borohydride (NaBH4) in Methanol at 0°C for 15 minutes to reduce the aldehyde back to the alcohol before column chromatography.

Category B: Separation Issues

Q3: The product streaks badly on the silica column, and I'm losing yield. Diagnosis: Acid-Base Interaction.

  • The Mechanism: The amino group (aniline) is basic and interacts with the acidic silanol groups (Si-OH) on the silica gel. This causes "tailing" (streaking). Simultaneously, the acidic silica is likely degrading the acid-sensitive furan ring.

  • The Fix: You must "passivate" the silica. Pre-treat your column with 1% Triethylamine (Et3N) in your eluent. This neutralizes the silanols, sharpening the peak and protecting the furan ring.

Q4: I cannot get the Palladium content below 50 ppm. Recrystallization isn't working. Diagnosis: Aniline-Palladium Chelation.

  • The Mechanism: The nitrogen atom on the aniline acts as a ligand, binding Pd tightly. Standard recrystallization often co-precipitates the Pd-complex.

  • The Fix: Use a Thiol-based Scavenger (e.g., SiliaMetS® Thiol or equivalent). The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond, effectively "ripping" the metal off your product.

Experimental Protocols

Protocol A: Buffered Silica Gel Chromatography (Mandatory for this Scaffold)

Standard silica destroys furan rings. Use this buffered method.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the starting eluent (e.g., Hexane/EtOAc).

  • Buffering: Add Triethylamine (Et3N) to the slurry to reach a concentration of 1% v/v . Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the 1% Et3N eluent.

  • Loading: Dissolve crude in a minimum amount of DCM/Et3N (99:1). Load gently.

  • Elution: Run the gradient. (Note: You can drop Et3N from the eluent during the run, as the column is already passivated).

Protocol B: Palladium Scavenging Workflow

Use this if Pd > 100 ppm.

StepReagent/ConditionPurpose
1. Dissolution Dissolve crude (1g) in THF (10 mL).Create homogeneous phase.
2. Scavenger Add Trimercaptotriazine (TMT) or Thiol-Silica (0.5 eq relative to Pd).High-affinity Pd binding.
3. Incubation Stir at 50°C for 2 hours .Kinetic exchange of Ligand -> Thiol.
4. Filtration Filter through a 0.45µm PTFE pad or Celite.Remove solid scavenger-Pd complex.
5. Analysis Check filtrate color. If yellow/orange, proceed.[1] If dark, repeat.Visual confirmation.

Visualizations

Diagram 1: Purification Decision Tree

A logic flow to select the correct purification method based on impurity profile.

PurificationLogic Start Crude Mixture [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol CheckColor Visual Inspection: Is it Dark Brown/Black? Start->CheckColor CheckPd Check Pd Content (> 100 ppm?) CheckColor->CheckPd No Action_Carbon Action: Activated Carbon/Celite Filtration CheckColor->Action_Carbon Yes CheckAldehyde TLC/LCMS Check: Aldehyde Impurity Present? CheckPd->CheckAldehyde No Action_Scavenger Action: Thiol-Silica Scavenging (50°C, 2h) CheckPd->Action_Scavenger Yes Action_NaBH4 Action: NaBH4 Reduction (0.5 eq, MeOH, 0°C) CheckAldehyde->Action_NaBH4 Yes Column Buffered Silica Column (1% Et3N Doped) CheckAldehyde->Column No Action_Carbon->CheckPd Action_Scavenger->CheckAldehyde Action_NaBH4->Column Recryst Final Polish: Recrystallization (Toluene/Heptane) Column->Recryst

Caption: Decision tree for removing oxidation byproducts, palladium, and aldehyde impurities before final polishing.

Diagram 2: Palladium Scavenging Mechanism

Visualizing why Thiol scavengers work better than recrystallization for this molecule.

ScavengingMech Complex Pd-Impurity Complex (Pd bound to Aniline N) Intermediate Ligand Exchange Transition State Complex->Intermediate Heat (50°C) Scavenger Thiol-Silica (High Affinity -SH) Scavenger->Intermediate Waste Solid Waste (Silica-S-Pd) Intermediate->Waste Filtration Product Purified Product (Free Aniline) Intermediate->Product Filtrate

Caption: Mechanism of ligand exchange where sulfur-based scavengers displace the aniline-palladium bond.

References & Authority

  • Furan Stability & Acid Sensitivity:

    • Source: Organic Syntheses.[2][3] "Furan-2-yl(phenyl)methanol derivatives and their sensitivity to acid-catalyzed rearrangement."

    • Relevance: Establishes the requirement for buffered silica (Et3N) to prevent ring opening.

    • URL:

  • Palladium Removal Strategies:

    • Source: Biotage & ACS Publications. "How to Remove Palladium in three easy steps" and "Palladium Extraction Following Metal-Catalyzed Reactions."

    • Relevance: Validates the use of Thiol scavengers over crystallization for amino-aryl systems.

    • URL:

  • Aniline Oxidation & Purification:

    • Source: BenchChem Application Notes.[4] "Furan-Aniline Compounds as Versatile Intermediates."

    • Relevance: Confirming the oxidative instability of the amino-furan scaffold and the need for inert atmosphere handling.

    • URL:

  • Suzuki Coupling Impurities:

    • Source: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Impurities."

    • Relevance: Identifies the source of Pd contaminants and biaryl byproducts.

    • URL:

Sources

Troubleshooting

Technical Support Center: High-Difficulty Heterocycle Couplings

Topic: Overcoming Steric Hindrance in 4-Methylphenyl-Furan Cross-Couplings Ticket ID: #TS-8842-FUR Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4-Methylphenyl-Furan Cross-Couplings Ticket ID: #TS-8842-FUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields or catalyst deactivation during the coupling of 4-methylphenyl (p-tolyl) moieties with substituted furans . While the 4-methylphenyl group itself is not sterically demanding at the coupling site, the challenge invariably arises from the furan partner (often 3-substituted) or the electronic bias that accelerates catalyst decomposition (protodeboronation).

This guide addresses the two critical failure modes in this specific scaffold:

  • Steric Clashes during Transmetallation: The bulk at the furan C3 position blocks the approach of the palladium center.

  • Rapid Protodeboronation: Furan-2-boronic acids degrade faster than they couple, especially when sterically retarded.

Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction stalls at <20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely facing a "Transmetallation Bottleneck." In sterically hindered couplings, the oxidative addition complex (L-Pd(II)-Ar-X) is stable, but the approach of the boronic acid is blocked. Standard ligands (PPh3, dppf) creates a coordination sphere that is too crowded. Furthermore, if you are using a furan-2-boronic acid, it is likely decomposing (protodeboronating) before it can surmount this steric barrier.

The Fix:

  • Switch Ligand Class: Move from simple phosphines to Dialkylbiaryl Phosphines (Buchwald Ligands) . Specifically, SPhos or XPhos . These ligands are designed to facilitate transmetallation in hindered systems while preventing palladium aggregation.

  • Switch Precatalyst: Use Pd-PEPPSI-IPent . The bulky N-Heterocyclic Carbene (NHC) ligand forces the active species open, allowing bulky substrates to enter the coordination sphere.

Q2: I see a lot of "furan" starting material disappearing, but no product is forming.

Diagnosis: Rapid Protodeboronation. 2-Furylboronic acids are notoriously unstable in aqueous base. The C-B bond hydrolyzes to C-H, destroying your nucleophile. This is accelerated by the heating required to overcome steric hindrance.

The Fix:

  • Slow Release Strategy: Replace the boronic acid with a MIDA Boronate or Potassium Organotrifluoroborate (Molander Salt) . These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.[1]

  • Anhydrous Conditions: Switch to a Suzuki-Miyaura Anhydrous Protocol using CsF or K3PO4 in dioxane/toluene to eliminate the water responsible for hydrolysis.

Module 2: Strategic Optimization Pathways

The following decision tree outlines the logic for selecting the correct catalytic system based on your specific steric constraints.

G Start Start: 4-Methylphenyl-Furan Coupling CheckSterics Is the Furan C3-Substituted? Start->CheckSterics NoSterics Standard Hindrance CheckSterics->NoSterics No (H at C3) HighSterics High Steric Hindrance CheckSterics->HighSterics Yes (Me/iPr at C3) CheckBoron Boron Source Stability? NoSterics->CheckBoron Sol_B System B: Pd-PEPPSI-IPent Base: KOtBu (anhydrous) HighSterics->Sol_B Extreme Bulk Sol_A System A: Pd(OAc)2 + SPhos Base: K3PO4 (aq) CheckBoron->Sol_A Stable Sol_C System C: Use MIDA Boronate Slow Addition CheckBoron->Sol_C Unstable (Protodeboronation)

Figure 1: Decision matrix for ligand and protocol selection based on furan substitution patterns.

Module 3: Recommended Protocols
Protocol A: The "Gold Standard" for Hindered Furan Couplings (Buchwald Method)

Best for: 3-substituted furans coupling with 4-methylphenyl halides.

Reagents:

  • Catalyst: XPhos Pd G4 (or Pd(OAc)2 + XPhos, 1:2 ratio)

  • Solvent: 1,4-Dioxane : Water (4:1)

  • Base: K3PO4 (Potassium Phosphate, tribasic)

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the 4-methylphenyl halide (1.0 equiv), substituted furan-2-boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (2.0 mol%). If using free ligand, premix Pd(OAc)2 and XPhos in a small amount of solvent for 5 mins before addition.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen is fatal to electron-rich phosphines).

  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2-4 hours. Note: Do not exceed 100°C as furan decomposition accelerates.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: The "Nuclear Option" (PEPPSI-IPent)

Best for: Extremely hindered couplings (e.g., tetra-ortho substituted biaryls) where phosphines fail.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1-2 mol%)

  • Solvent: Toluene (Anhydrous)

  • Base: KOtBu (Potassium tert-butoxide)

Procedure:

  • Charge (Glovebox/Schlenk): Add Pd-PEPPSI-IPent, aryl halide, and boronic ester to a vial.

  • Base: Add KOtBu (1.5 equiv). Crucial: Use fresh, white KOtBu. Yellow/orange base indicates hydrolysis and will kill the reaction.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Stir vigorously at 60°C . PEPPSI catalysts are highly active and often require lower temperatures than phosphines, reducing byproduct formation.

Module 4: Comparative Data

Table 1: Ligand Performance in Coupling 2-Bromo-3-methylfuran with 4-Methylphenylboronic Acid

Ligand / CatalystYield (%)Reaction TimeNotes
PPh3 (Standard) 15%24 hSignificant homocoupling observed.
dppf 32%18 hSlow conversion; catalyst precipitation (Pd black).
SPhos 88%4 hExcellent conversion; minimal deboronation.
XPhos 94% 2 h Best performance for chlorides.
Pd-PEPPSI-IPr 91%3 hRobust; air stable setup possible.
Module 5: Mechanism of Failure & Correction

The diagram below illustrates the specific step where steric hindrance causes the catalytic cycle to fail (The Transmetallation Block) and how bulky ligands bypass it.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Block STERIC BLOCK: Standard Ligands Fail Here OxAdd->Block PPh3 Path TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet SPhos/PEPPSI Path (Bulky Ligand Opens Space) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Transmetallation step is the bottleneck in hindered couplings. Bulky ligands (SPhos) facilitate this by enforcing a mono-ligated Pd species.

References
  • Buchwald, S. L., et al. (2005).[2] Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its application in the Suzuki-Miyaura coupling. Chemistry – A European Journal. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Burke, M. D., et al. (2007). A simple and general method for the Suzuki-Miyaura cross-coupling of MIDA boronates. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Link

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Determination: A Comparative Guide to the Validation of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol via X-ray Crystallography

< In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

<

In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the methodologies used to validate the structure of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol, a molecule of interest due to its substituted aminophenylfuran scaffold. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial connectivity and fragmentation data, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation.[1][2] This document will detail the journey from synthesis to the definitive validation of the target compound's structure, offering a robust comparison with alternative analytical techniques.

From Synthesis to Single Crystal: A Foundation of Quality

The journey to structural validation begins with the synthesis and subsequent crystallization of the target compound. The synthesis of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol can be achieved through various synthetic routes, often involving a key coupling reaction between a furan precursor and an appropriately substituted aniline derivative. A common approach involves the reductive amination of a furan-2-carbaldehyde derivative.[3]

Obtaining high-quality single crystals is often the most challenging yet critical step for X-ray crystallographic analysis.[1][2] The choice of crystallization technique is highly dependent on the compound's solubility and stability. For small organic molecules like the one , several methods are commonly employed.[4]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.[4]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble. The vapor from the second solvent slowly diffuses into the first, reducing the compound's solubility and inducing crystallization.[4]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[5]

The selection of an appropriate solvent or solvent system is crucial and often determined empirically through solubility screening.[6]

The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[1][7][8]

Experimental Protocol: A Step-by-Step Guide to Structural Elucidation

The process of determining a crystal structure via SCXRD can be broken down into several key stages:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[9][10]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11][12] Modern diffractometers automate this process, determining the optimal data collection strategy to ensure a complete dataset.[9][10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods, often employing software packages like SHELXS.[13][14] The resulting structural model is then refined against the experimental data using programs such as SHELXL, which adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[15][16]

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction cluster_2 Validation & Deposition Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Purification Data_Collection Data_Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Refined Model Structure_Refinement->Validation Deposition Deposition Validation->Deposition Validated CIF

Data Validation and Deposition: Ensuring Scientific Rigor

Once the structure has been refined, it is crucial to validate its quality. This is typically done using software like checkCIF, which is integrated into the deposition process for many crystallographic databases.[17][18][19][20] This program checks for inconsistencies and potential errors in the crystallographic information file (CIF).[18] Any alerts generated by checkCIF must be addressed or explained.[17][21]

Upon successful validation, the crystallographic data, in the form of a CIF file, should be deposited in a public repository such as the Cambridge Structural Database (CSD).[22][23][24][25][26][27][28] This ensures the data is preserved and accessible to the wider scientific community. The deposition process typically requires the submission of the CIF file and the corresponding structure factor data.[17][22][23]

A Comparative Look: What Other Techniques Tell Us

While SCXRD provides the definitive 3D structure, other analytical techniques offer complementary and essential information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[29][30][31] 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal through-bond correlations between atoms, helping to piece together the molecular skeleton.[31][32][33]

However, NMR alone cannot definitively determine the three-dimensional arrangement of atoms in space, especially for conformationally flexible molecules. While techniques like NOESY can provide through-space correlations and give clues about stereochemistry, they do not provide the precise bond lengths and angles that SCXRD does.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.[34] This data is invaluable for confirming the molecular formula and can provide clues about the structural motifs present in the molecule.[35][36] For furan derivatives, characteristic fragmentation patterns can be observed, aiding in their identification.[34][35][37][38]

However, mass spectrometry does not provide information about the connectivity or the three-dimensional arrangement of atoms. Different isomers will often have the same molecular weight and may even exhibit similar fragmentation patterns, making unambiguous identification impossible without other data.

Data at a Glance: A Comparative Summary

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[7]Unambiguous and definitive structural determination.[1][2]Requires high-quality single crystals, which can be difficult to obtain.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity, chemical environment of nuclei, relative stereochemistry.[30]Provides detailed information about the molecular skeleton in solution.Does not provide precise 3D coordinates; can be ambiguous for complex molecules.[33]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.[34]High sensitivity; provides molecular formula confirmation.Does not provide information on atomic connectivity or 3D structure; isomers can be difficult to distinguish.

Conclusion: The Power of a Multi-faceted Approach

The structural validation of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol serves as a clear example of the necessity of a multi-technique approach in modern chemical analysis. While NMR and MS provide essential pieces of the structural puzzle, only single-crystal X-ray diffraction can deliver the unambiguous, high-resolution three-dimensional structure. This definitive structural knowledge is the bedrock upon which further research, including structure-activity relationship studies and computational modeling, is built. As Senior Application Scientists, we advocate for the integrated use of these techniques to ensure the highest level of scientific rigor and to accelerate the pace of discovery in drug development and materials science.

G NMR NMR Spectroscopy Connectivity Connectivity NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight SCXRD SCXRD SCXRD->Connectivity ThreeD_Structure 3D Structure SCXRD->ThreeD_Structure

References

  • SPT Labtech. Chemical crystallization. [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

  • Santos, C. M. M., Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Topics in Heterocyclic Chemistry (Vol. 38, pp. 397-478). Springer. [Link]

  • Latifi, R. (2015). User guide to crystal structure refinement with SHELXL. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • The Cambridge Crystallographic Data Centre. Deposit. [Link]

  • FIZ Karlsruhe. Deposit Structures. ICSD DEPOT. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]

  • The Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2736-2756. [Link]

  • Unknown. (n.d.). Crystallization of small molecules. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

  • Louis, J. F. (n.d.). CCDC CIF. [Link]

  • Tang, S.-Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995–2005. [Link]

  • University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Groom, C. R., & Allen, F. H. (2025). A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. IUCr Journals. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • SERC. (2007). Single-crystal X-ray Diffraction. [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Utrecht University - UU Research Portal. [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Antušek, A., Matejčík, Š., & Urban, J. (2025). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

  • Chang, Y.-C., Chen, B.-H., & Chen, Y.-C. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 25(22), 5439. [Link]

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. In W. Minor, M. Cymborowski, Z. Otwinowski, & M. Chruszcz (Eds.), Methods in Molecular Biology (Vol. 364, pp. 223-239). Humana Press. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Patiny, L., & Zasso, M. (2010). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 2(1), 3. [Link]

  • Wesleyan University. (2026). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]

  • Betz, R., & Harrowfield, B. W. (2018). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 23(1), 164. [Link]

  • Bisen, S., Kathane, M., Bisen, M., & Borkar, D. (2025). X-Ray Crystallography-A Review. International Journal of Creative Research Thoughts. [Link]

  • Kumar, A., Singh, S., & Singh, R. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal, 13(4), 114-118. [Link]

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Comparative

Technical Guide: UV-Vis Spectroscopic Characterization of Furan-2-yl-methanol

Executive Summary Furan-2-yl-methanol (Furfuryl Alcohol, FA) is a critical furan derivative employed as a precursor for resins, a pharmaceutical intermediate (e.g., ranitidine synthesis), and a specialized solvent. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-yl-methanol (Furfuryl Alcohol, FA) is a critical furan derivative employed as a precursor for resins, a pharmaceutical intermediate (e.g., ranitidine synthesis), and a specialized solvent. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for separation, UV-Vis spectroscopy offers a distinct advantage in kinetic monitoring and rapid purity assessment due to the compound's specific electronic transitions.

This guide moves beyond basic absorbance readings. It addresses the primary challenge in FA characterization: distinguishing the parent alcohol from its rapid oxidation product, Furfural (Furan-2-carbaldehyde), and its acid-catalyzed polymerization products.

The Spectroscopic Profile

Electronic Transitions

Furan-2-yl-methanol exhibits a specific absorption profile governed by the


 transitions of the furan ring. Unlike its oxidized counterpart (Furfural), FA lacks a conjugated carbonyl group, resulting in a hypsochromic (blue) shift relative to furan aldehydes.
  • Primary Band (

    
    ):  215–220 nm (Solvent dependent).[1]
    
  • Molar Absorptivity (

    
    ): 
    
    
    
    (in water).[1]
  • Visual Characteristic: Pure FA is colorless.[1][2][3][4] The appearance of yellow/amber hues indicates the formation of conjugated poly(furfuryl alcohol) chains or oxidation.

Solvent Effects (Solvatochromism)

The choice of solvent dramatically impacts the spectral baseline and cutoff.

SolventCutoff (nm)SuitabilityObservation
Water 190High Excellent for green chemistry; however, FA is unstable in acidic aqueous solutions.[1]
Methanol 205High Preferred for organic synthesis monitoring; sharpest peaks.[1]
Acetonitrile 190High Ideal for UV-Vis/HPLC correlation studies.[1]
Acetone 330Fail DO NOT USE. Solvent cutoff masks the entire FA region.[1]

Comparative Analysis

Chemical Alternatives: Distinguishing FA from Impurities

The most common analytical failure is misidentifying Furfural (oxidation impurity) as Furfuryl Alcohol due to overlapping concentration gradients.

FeatureFuran-2-yl-methanol (Target)Furfural (Impurity/Oxidation)Spectroscopic Differentiator
Structure Furan ring + Hydroxymethyl (

)
Furan ring + Aldehyde (

)
Conjugation length.[1]

217 nm 277 nm Furfural has a massive bathochromic shift due to

conjugation.[1]
Absorbance Ratio


The

ratio is a rapid purity index.
Visual ColorlessLight Yellow to BrownVisible absorption >400 nm indicates advanced degradation.[1]
Methodological Alternatives: When to use UV-Vis?

UV-Vis is not a replacement for NMR but a high-throughput alternative for specific contexts.[1]

MethodologySensitivitySpecificityThroughputBest Use Case
UV-Vis High (

M)
LowVery HighKinetic studies (polymerization rates), gross purity checks, and solubility testing.[1]
HPLC-UV HighHighMediumQuantifying trace Furfural (0.1%) in FA raw material.[1]
FTIR MediumHighHighIdentifying functional group conversion (OH

C=O) in bulk samples (non-destructive).
1H-NMR LowVery HighLowStructural elucidation and confirming branching during polymerization.

Experimental Protocol: The "Zero-Artifact" Workflow

To ensure data integrity, this protocol minimizes acid-catalyzed polymerization artifacts during measurement.[1]

Reagents & Equipment
  • Spectrophotometer: Double-beam scanning UV-Vis (190–800 nm).[1]

  • Cuvettes: Quartz (Suprasil), 10 mm path length.[1] Glass/Plastic cuvettes absorb UV <300 nm and are unsuitable. [1]

  • Solvent: HPLC-grade Methanol or Acetonitrile (degassed).[1]

Step-by-Step Methodology
  • Baseline Correction (Autozero):

    • Fill two matched quartz cuvettes with pure solvent.[1]

    • Run a baseline scan (190–400 nm).[1] Ensure the baseline is flat (

      
       A).
      
  • Sample Preparation (Gravimetric Dilution):

    • Stock Solution: Weigh 10 mg FA into a 100 mL volumetric flask. Dilute with solvent (

      
      ).[1]
      
    • Working Solution: Dilute 1 mL of Stock into 9 mL solvent (

      
      ).
      
    • Critical Control:Measure pH. If using water, ensure pH is neutral (7.0).[1] Acidic pH (<5) triggers polymerization, creating "ghost" peaks at >300 nm.[1]

  • Acquisition:

    • Scan Range: 200–400 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min) to capture the shoulder definition.[1]

    • Data Interval: 1 nm.[1]

  • Validation Criteria:

    • 
       Check:  Peak must center at 
      
      
      
      nm.[1]
    • Purity Index: Calculate Ratio

      
      .
      
      • 
        : High Purity FA.[1]
        
      • 
        : Significant Oxidation (Furfural present).[1]
        

Data Interpretation & Visualization

Degradation Pathways

The following diagram illustrates how UV-Vis detects the two main degradation routes of FA: Oxidation (to aldehyde) and Polymerization (to resin).

FA_Degradation_Pathways FA Furan-2-yl-methanol (FA) Furfural Furfural (Oxidation Product) FA->Furfural Oxidation (Air/Light) PFA Poly(furfuryl alcohol) (Resin) FA->PFA Acid Catalysis (pH < 5) Signal_FA λ_max: ~217 nm (Colorless) FA->Signal_FA Signal_Furfural λ_max: ~277 nm (Strong Band) Furfural->Signal_Furfural Signal_PFA Broad Abs: >400 nm (Amber/Black) PFA->Signal_PFA

Figure 1: Spectroscopic shifts associated with Furfuryl Alcohol degradation pathways. Oxidation results in a bathochromic shift to 277 nm, while polymerization introduces visible light absorption.

Analytical Decision Logic

Use this workflow to select the correct characterization technique based on sample constraints.

Method_Selection Start Start: Characterize FA Sample Goal Primary Goal? Start->Goal Purity Trace Impurity (Furfural < 0.1%) Goal->Purity Quality Control Kinetics Reaction Rate (Polymerization) Goal->Kinetics Process Monitoring Structure Structural ID (Unknown) Goal->Structure R&D Tech_HPLC HPLC-UV (Separation Required) Purity->Tech_HPLC Tech_UV UV-Vis Spectroscopy (Direct Measurement) Kinetics->Tech_UV Tech_NMR 1H-NMR / FTIR (Detailed Fingerprint) Structure->Tech_NMR

Figure 2: Decision matrix for selecting the optimal analytical technique for Furan-2-yl-methanol.

References

  • National Institute of Standards and Technology (NIST). "2-Furanmethanol UV/Visible Spectrum."[1] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Furfuryl Alcohol - Compound Summary."[1] National Library of Medicine. [Link]

  • Choura, M., Belgacem, N. M., & Gandini, A. (1996).[5] "Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking." Macromolecules, 29(11), 3839–3850. (Detailed mechanism of the "red shift" during polymerization). [Link]

  • Martinez, R., et al. (2018).[1][5] "Selective Aqueous Extraction and Green Spectral Analysis of Furfural." MDPI Processes, 11(7). (Comparative data on Furfural absorbance at 280 nm). [Link]

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Safety & Regulatory Compliance

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